Laminaribiose octaacetate
Beschreibung
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-HYSGBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177088 | |
| Record name | Laminaribiose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22551-65-1 | |
| Record name | Laminaribiose octaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laminaribiose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Laminaribiose octaacetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Laminaribiose Octaacetate, a fully acetylated derivative of the disaccharide Laminaribiose. This document furnishes its fundamental chemical properties, outlines a standard experimental protocol for its synthesis, and presents a logical workflow for its preparation and analysis.
Core Quantitative Data
This compound's key quantitative properties are summarized below, providing a ready reference for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C28H38O19 | [1][2][3][4][5] |
| Molecular Weight | 678.6 g/mol | [1][2][5] |
| Exact Mass | 678.2007 g/mol | [1][4] |
| CAS Number | 22551-65-1 | [1][3] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be kept dry and in the dark. | [1] |
Experimental Protocol: Synthesis of this compound from Curdlan (B1160675)
A common method for the preparation of this compound involves the acetolysis of curdlan, a high-molecular-weight polysaccharide composed of β-(1→3)-linked glucose residues. The following protocol is a generalized procedure based on established methodologies.
Materials:
-
Curdlan
-
Acetic anhydride (B1165640)
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Acetolysis of Curdlan:
-
Suspend curdlan in a mixture of acetic anhydride and acetic acid.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirred suspension.
-
After the addition of sulfuric acid, allow the reaction mixture to warm to room temperature and stir for several hours until the curdlan dissolves and the reaction is complete.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the desired product (monitored by Thin Layer Chromatography).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material to the final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound.
References
The Discovery and History of Laminaribiose Octaacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose (B1201645) octaacetate, a fully acetylated derivative of the disaccharide laminaribiose [β-D-Glc-(1→3)-D-Glc], has been a significant compound in carbohydrate chemistry. Its discovery and synthesis are intrinsically linked to the structural elucidation of β-glucans, particularly those found in algae and fungi. This technical guide provides a comprehensive overview of the historical discovery, methods of preparation, and detailed characterization of laminaribiose octaacetate, tailored for researchers and professionals in the fields of chemistry and drug development.
Introduction: A Historical Perspective
The journey to understanding this compound begins with the study of laminarin, a storage polysaccharide found in brown algae. The initial isolation of laminarin is credited to Schmiedeberg in 1885. Subsequent research focused on degrading this polysaccharide to understand its constituent units. The disaccharide derived from laminarin was named laminaribiose.
The development of analytical techniques, particularly methylation analysis and acetolysis, in the early to mid-20th century was pivotal. Acetolysis, the cleavage of glycosidic bonds using acetic anhydride (B1165640) and a catalytic amount of acid, proved to be a powerful tool for breaking down complex polysaccharides into their acetylated oligosaccharide components. This process not only facilitated the isolation of these smaller units but also protected their hydroxyl groups, making them amenable to further analysis and purification. It was through the acetolysis of β-glucans like laminarin and pachyman that this compound was first isolated and characterized, providing crucial evidence for the β-(1→3) linkage in these natural polymers.
Synthesis and Isolation of this compound
Several methods have been established for the preparation of this compound, ranging from degradation of natural polysaccharides to chemical and enzymatic syntheses.
From Natural Polysaccharides
One of the earliest and most common methods for obtaining this compound is through the acetolysis of β-(1→3)-glucans. Pachyman, a polysaccharide from the fungus Poria cocos, and laminarin from brown algae are primary sources.
Experimental Protocol: Acetolysis of Pachyman
-
Reaction Setup: Suspend 100 g of powdered pachyman in a mixture of acetic anhydride and glacial acetic acid.
-
Catalyst Addition: Slowly add sulfuric acid as a catalyst while maintaining the temperature of the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature for several days. The progress of the acetolysis can be monitored by taking aliquots, deacetylating them, and analyzing the sugar content by paper chromatography. The optimal reaction time to maximize the yield of laminaribiose is typically around 8 days.
-
Work-up: Pour the reaction mixture into ice water to decompose the excess acetic anhydride.
-
Extraction: Extract the acetylated sugars with a suitable organic solvent like chloroform.
-
Purification: Wash the organic extract with water, sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain a syrup.
-
Deacetylation (for analysis): Deacetylate a small portion of the syrup to analyze the sugar mixture by chromatography.
-
Chromatographic Separation: Fractionate the crude acetylated syrup using column chromatography on a Carbon-Celite column. Elute with increasing concentrations of ethanol (B145695) in water.
-
Crystallization: Collect the fractions containing laminaribiose, concentrate them to a syrup, and crystallize from methanol (B129727) to obtain pure laminaribiose.
-
Acetylation: Acetylate the purified laminaribiose with acetic anhydride and sodium acetate (B1210297) to yield β-laminaribiose octaacetate.[1]
-
Recrystallization: Recrystallize the product from a suitable solvent system to obtain pure crystalline β-laminaribiose octaacetate.
A more specific method involves the enzymatic degradation of curdlan (B1160675), a linear β-(1→3)-glucan, followed by acetylation. This method can produce the β-anomer of this compound in high yield.[2]
Experimental Protocol: Enzymatic Degradation of Curdlan and Acetylation
-
Enzymatic Hydrolysis: Suspend curdlan in a suitable buffer and treat it with a yeast cell-wall lytic enzyme preparation, such as Kitalase.[2]
-
Incubation: Incubate the mixture under optimal conditions for the enzyme (temperature and pH) until sufficient degradation has occurred.
-
Enzyme Deactivation: Heat the reaction mixture to deactivate the enzyme.
-
Purification: Purify the resulting laminaribiose from the reaction mixture, for example, by chromatography.
-
Acetylation: Acetylate the purified laminaribiose using acetic anhydride and a catalyst (e.g., sodium acetate or pyridine) to yield β-laminaribiose octaacetate.
-
Work-up and Purification: Follow standard procedures for work-up and recrystallization to obtain the pure product. A yield of over 50% for β-laminaribiose octaacetate has been reported using this method.[2]
Synthesis from D-Glucose
This compound can also be synthesized from D-glucose through acid-catalyzed reversion, a process where glucose molecules condense to form various disaccharides.
Experimental Protocol: Synthesis from D-Glucose Reversion Products
-
Reversion Reaction: Heat a mixture of D-glucose, a cation exchange resin (e.g., Amberlite IR-120 in H+ form), and water.
-
Purification of Disaccharides: After the reaction, filter off the resin and apply the solution to a Carbon-Celite column. Elute with a stepwise gradient of ethanol in water to separate the different disaccharides.
-
Acetylation: Collect the fractions containing laminaribiose, evaporate to a syrup, and acetylate using acetic anhydride and sodium acetate.
-
Chromatographic Separation of Acetates: Separate the resulting mixture of acetylated disaccharides (including this compound and cellobiose (B7769950) octaacetate) using Magnesol-Celite column chromatography with a suitable solvent system like benzene-tert-butanol.
-
Crystallization: Isolate the crystalline this compound from the appropriate fractions.
Enzymatic Synthesis
Modern biochemical methods allow for the in vitro enzymatic synthesis of laminaribiose, which can then be acetylated.
Experimental Protocol: Bienzymatic Synthesis of Laminaribiose
-
Enzyme System: Utilize a system of two enzymes: sucrose (B13894) phosphorylase (SP) and laminaribiose phosphorylase (LP).
-
Reaction: In the presence of sucrose and glucose, SP produces glucose-1-phosphate. LP then uses this intermediate and a glucose molecule to synthesize laminaribiose.
-
Optimization: Optimize reaction conditions such as enzyme ratios, substrate concentrations, and pH to maximize the yield of laminaribiose.
-
Purification and Acetylation: Purify the laminaribiose from the reaction mixture and subsequently acetylate it to this compound as described in previous sections. This method offers a greener alternative to traditional chemical synthesis.[3][4]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₉ | [2] |
| Molecular Weight | 678.59 g/mol | [2] |
| Melting Point (β-anomer) | 198-201 °C | [1] |
| Optical Rotation [α]D (β-anomer) | -27° (in H₂O for deacetylated form) | [1] |
| Yield (from Curdlan - enzymatic) | >50% (β-anomer) | [2] |
| Yield (from Curdlan - acetolysis) | 27% (α-anomer) | [2] |
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons provide definitive information about the stereochemistry and connectivity of the molecule.
In the ¹³C NMR spectrum, the anomeric carbons are typically observed between δ 90-105 ppm. The carbonyl carbons of the acetate groups appear around δ 169-171 ppm, and the methyl carbons of the acetates are found at approximately δ 20-21 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural information, including the sequence of the monosaccharide units and the position of the glycosidic linkage.
The fragmentation of peracetylated disaccharides typically involves cleavage of the glycosidic bond, as well as fragmentation within the sugar rings. Characteristic fragment ions can be used to identify the constituent monosaccharides and their linkage.
Visualizations
Experimental Workflow: Isolation from Pachyman
Caption: Workflow for the isolation and preparation of β-laminaribiose octaacetate from pachyman.
Logical Relationship: Methods of Preparation
Caption: Overview of the different pathways to obtain this compound.
Conclusion
The discovery and synthesis of this compound have been instrumental in advancing our understanding of carbohydrate chemistry, particularly the structure and properties of β-glucans. The methods for its preparation, from classical acetolysis of natural polysaccharides to modern enzymatic syntheses, reflect the evolution of chemical and biochemical techniques. For researchers and drug development professionals, a thorough understanding of these historical and current methodologies is crucial for the synthesis of complex carbohydrates and their derivatives, which continue to be a fertile area for the discovery of new therapeutic agents.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Concise Review on the Molecular Structure and Function Relationship of β-Glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
The β-(1→3) Glycosidic Bond in Laminaribiose Octaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the β-(1→3) glycosidic bond in laminaribiose (B1201645) octaacetate, a key derivative of the laminaribiose disaccharide. This document details the synthesis, structural features, and spectroscopic characterization of this compound, presenting data in a clear and accessible format for researchers in carbohydrate chemistry, drug development, and related fields.
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-(1→3) glycosidic bond, is a fundamental structural motif in various biologically active polysaccharides, such as curdlan (B1160675) and laminarin.[1] The peracetylated form, laminaribiose octaacetate, serves as a crucial intermediate in the synthesis of more complex glycans and as a valuable tool for studying carbohydrate conformation and interactions.[2][3] Understanding the stereochemistry and conformational dynamics of the β-(1→3) glycosidic linkage in the octaacetate derivative is paramount for the rational design of carbohydrate-based therapeutics and biomaterials.
Synthesis of this compound
This compound is most commonly synthesized via the acetolysis of β-(1→3)-glucans, such as curdlan or pachyman.[3][4] Acetolysis involves the simultaneous cleavage of glycosidic bonds and acetylation of the resulting hydroxyl groups.
Experimental Protocol: Acetolysis of Curdlan
A detailed experimental protocol for the synthesis of α-laminaribiose octaacetate from curdlan is described below.[3] A similar procedure can be employed for the synthesis of the β-anomer, which can be obtained in high yield through enzymatic degradation of curdlan followed by acetylation.[3]
Materials:
-
Curdlan
-
Acetic anhydride
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Sodium acetate
-
Magnesol-Celite
-
Benzene-tert-butanol
Procedure:
-
Acetolysis: A mixture of acetic anhydride, acetic acid, and concentrated sulfuric acid is prepared and cooled. Curdlan is slowly added to this mixture while maintaining a low temperature. The reaction mixture is then stirred at a controlled temperature for several hours to effect the degradation of the polysaccharide and acetylation of the resulting oligosaccharides.
-
Work-up: The reaction is quenched by pouring the mixture into ice water. The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purification: The crude product, a mixture of acetylated sugars, is subjected to column chromatography on a Magnesol-Celite column. Elution with a suitable solvent system, such as benzene-tert-butanol, allows for the separation of this compound from other products like glucose pentaacetate and higher oligosaccharides.
-
Crystallization: The fractions containing pure this compound are pooled, and the solvent is evaporated under reduced pressure. The resulting syrup is crystallized from a solvent such as ethanol to yield crystalline this compound.
Structural Elucidation of the β-(1→3) Glycosidic Bond
The three-dimensional structure of the β-(1→3) glycosidic bond in this compound has been determined by X-ray crystallography. This analysis provides precise information on the bond angles and torsional angles that define the relative orientation of the two glucose residues.
Crystallographic Data
The crystal structure of this compound reveals that both D-glucose residues adopt the ⁴C₁ pyranose conformation. The key parameters defining the conformation of the β-(1→3) glycosidic linkage are the torsional angles φ and ψ.
| Parameter | Value | Description |
| Glycosidic Linkage | β-(1→3) | |
| Torsional Angle (φ) | -81.1° | Defined by the atoms O(5')-C(1')-O(1)-C(3) |
| Torsional Angle (ψ) | 134.8° | Defined by the atoms C(1')-O(1)-C(3)-C(4) |
Data sourced from Acta Cryst. (1985). B41, 262-267.
Visualization of the Glycosidic Bond Conformation
The following diagram illustrates the key torsional angles that define the conformation of the β-(1→3) glycosidic bond in this compound.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Laminaribiose: A Technical Guide to its Natural Sources, Derivatives, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose (B1201645), a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a molecule of significant interest in the fields of agriculture, medicine, and biotechnology. Primarily derived from the hydrolysis of laminarin, a storage polysaccharide found in brown algae, laminaribiose and its derivatives exhibit a range of biological activities, including prebiotic, immunomodulatory, and plant defense-eliciting properties. This technical guide provides an in-depth overview of the natural sources of laminaribiose, methods for its extraction and purification, the synthesis of its derivatives, and a detailed examination of its mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.
Natural Sources of Laminaribiose
Laminaribiose is not typically found in high concentrations as a free disaccharide in nature. Its primary natural source is the polysaccharide laminarin , a storage β-glucan abundant in brown algae (Phaeophyceae). Laminarin is composed of a β-(1→3)-D-glucan backbone with some β-(1→6) branches. The hydrolysis of laminarin yields various laminari-oligosaccharides, including laminaribiose.
The laminarin content in brown algae can vary significantly depending on the species, season, and environmental conditions, with concentrations reported to be as high as 35% of the dry weight.[1][2]
Table 1: Laminarin Content in Various Brown Algae Species
| Seaweed Species | Laminarin Content (% dry weight) | Reference(s) |
| Laminaria hyperborea | 5.98 - 6.24 | [2] |
| Ascophyllum nodosum | 5.82 | [2] |
| Laminaria digitata | 51 (as glucose after hydrolysis) | [3][4] |
| Saccharina latissima | Lower concentrations reported | [3][4] |
| Sargassum sp. | 15.5 - 24.17 (crude extract) | [5] |
| Laminaria japonica | Variable, used for polysaccharide extraction | [1] |
Extraction and Production of Laminaribiose
The production of laminaribiose is a multi-step process that begins with the extraction of laminarin from brown algae, followed by its controlled hydrolysis.
Extraction of Laminarin from Brown Algae
Several methods have been developed for the extraction of laminarin, with the choice of method influencing the yield and purity of the final product.
A straightforward and environmentally friendly method.
-
Protocol:
-
Wash fresh or dried seaweed with tap water to remove salts and epiphytes.
-
Dry the seaweed at room temperature or in an oven at a low temperature (e.g., 50°C).
-
Grind the dried seaweed into a fine powder.
-
Suspend the seaweed powder in distilled water (e.g., 1:10 to 1:50 w/v).[1]
-
Heat the suspension at a controlled temperature (e.g., 60-90°C) for a defined period (e.g., 1-2 hours).[1]
-
Cool the mixture and separate the solid residue by centrifugation or filtration.
-
Precipitate the laminarin from the supernatant by adding ethanol (B145695) (e.g., 3 volumes).
-
Collect the precipitate by centrifugation and dry it.
-
Mild acid extraction can improve the yield of laminarin.
-
Protocol:
-
Follow steps 1-3 of the hot water extraction protocol.
-
Suspend the seaweed powder in a dilute acid solution (e.g., 0.03-0.1 M HCl or H₂SO₄).[2][6]
-
Incubate at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 2.5 hours).[2]
-
Neutralize the extract.
-
Proceed with steps 6-8 of the hot water extraction protocol.
-
UAE can enhance extraction efficiency and reduce processing time.
-
Protocol:
Hydrolysis of Laminarin to Laminaribiose
Controlled hydrolysis of laminarin is crucial for maximizing the yield of laminaribiose.
This method offers high specificity and mild reaction conditions. Enzymes such as β-1,3-glucanases (laminarinases) are used to cleave the β-1,3-glycosidic bonds in laminarin.
-
Protocol:
-
Dissolve the extracted laminarin in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Add a specific amount of β-1,3-glucanase (e.g., 0.05 U).[7]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., overnight).[7]
-
Terminate the reaction by heat inactivation of the enzyme.
-
Analyze the products (glucose, laminaribiose, and other oligosaccharides) by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][9]
-
This method is less specific and can lead to the formation of byproducts.
-
Protocol:
-
Dissolve laminarin in a dilute acid solution (e.g., 4% H₂SO₄).[3]
-
Heat the solution at a high temperature for a specific time.
-
Neutralize the reaction mixture.
-
Analyze the resulting monosaccharides and oligosaccharides.
-
Table 2: Yield of Laminaribiose and Other Products from Laminarin Hydrolysis
| Hydrolysis Method | Enzyme/Acid | Key Products | Yield | Reference(s) |
| Enzymatic | β-1,3-glucanase | Laminaribiose, Glucose, Laminari-oligosaccharides | Product ratios vary with enzyme and conditions | [8][9] |
| Enzymatic | β-glucosidase (Bgl1B) | Glucose | High conversion yield | [8] |
| Acid | H₂SO₄ | Glucose and other monosaccharides | Can achieve complete hydrolysis to glucose | [3][10] |
| Acetolysis | Acetic anhydride/H₂SO₄ | Laminaribiose | - | [11] |
Derivatives of Laminaribiose
Laminaribiose serves as a starting material for the synthesis of various derivatives with modified biological activities.
Synthesis of β-(1→3)-Linked Gal-Gal Disaccharide Derivatives
A multi-step synthesis can convert laminaribiose octaacetate into β-(1→3)-linked galactobiose octaacetate with an overall yield of over 30%.[12] The key steps involve the transformation of a di-O-benzylidene derivative through regioselective reductive ring opening, preparation of a ditriflate or dimesylate, and subsequent Sₙ2 displacement with benzoate (B1203000) or thiolacetate anions.[12]
Enzymatic Synthesis of Laminaribiose
An in vitro enzymatic biosystem using α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, and 4-glucanotransferase can produce laminaribiose from maltodextrin (B1146171) and glucose.[13] This method can yield up to 179 mM laminaribiose from 50 g/L of maltodextrin and 450 mM glucose.[13]
Biological Activities and Signaling Pathways
Laminaribiose and its parent compound, laminarin, exhibit a range of biological activities by modulating specific signaling pathways.
Plant Defense Elicitation
Laminarin and its oligosaccharides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) in plants, triggering PAMP-triggered immunity (PTI).
The perception of laminarin by plant cell surface receptors leads to a cascade of downstream signaling events, including:
-
Reactive Oxygen Species (ROS) Burst: A rapid production of ROS is a hallmark of plant defense activation.[14]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: MAPK cascades are crucial for transducing the defense signal from the cell surface to the nucleus.[15]
-
Phytohormone Signaling: Activation of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, leading to the expression of defense-related genes such as PAL and LOX.[15][16]
Immunomodulatory Effects
Laminarin and its derivatives can modulate the immune system in animals. They can activate macrophages, key cells of the innate immune system, leading to the production of signaling molecules like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[17] This activation is often mediated through the recognition by specific receptors on macrophages, which in turn activates downstream signaling pathways such as the MAPK and NF-κB pathways.
Prebiotic Activity
Laminaribiose can act as a prebiotic, selectively promoting the growth and activity of beneficial gut bacteria, such as Lactobacillus and Bifidobacterium.[18] These bacteria can ferment laminaribiose, producing short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. These SCFAs have numerous health benefits, including providing energy for colon cells, modulating the immune system, and influencing metabolic health.[18][19]
Conclusion
Laminaribiose, readily obtainable from the abundant marine resource of brown algae, presents a versatile platform for the development of novel products in the pharmaceutical, nutraceutical, and agricultural sectors. Its well-documented biological activities, coupled with the potential for chemical and enzymatic modification, make it a compelling subject for further research and development. This technical guide provides a foundational understanding of laminaribiose, from its natural origins to its molecular mechanisms of action, to support and inspire future innovation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accurate Quantification of Laminarin in Marine Organic Matter with Enzymes from Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chitin and Laminarin Trigger Plant Defense Responses Against Soybean Rust Caused by Phakopsora pachyrhizi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Laminarin Induces Defense Responses and Efficiently Controls Olive Leaf Spot Disease in Olive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laminarin-triggered defence responses are geographically dependent in natural populations of Solanum chilense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–immunomodulatory activity relationships of dietary polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Prebiotics and the Human Gut Microbiota: From Breakdown Mechanisms to the Impact on Metabolic Health | MDPI [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Peracetylation of Laminaribiose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peracetylation is a crucial chemical modification of carbohydrates, wherein the hydroxyl groups are converted to acetate (B1210297) esters. This process enhances the solubility of polar sugars in organic solvents, facilitating their analysis and further chemical transformations. The resulting peracetylated sugars are important intermediates in glycochemistry and drug development. This application note provides a detailed protocol for the peracetylation of laminaribiose (B1201645), a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, to yield octa-O-acetyl-laminaribiose.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the peracetylation of disaccharides, providing a comparative overview of different catalytic methods.
| Catalyst/Method | Substrate | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride (B1165640)/H₂SO₄ | Curdlan (B1160675) | Acetic anhydride, Acetic acid, Sulfuric acid | 35 | 7 days | ~27% (α-anomer) | [1][2] |
| Indium (III) Triflate | Lactose | Acetic anhydride, In(OTf)₃ | Room Temp | 1 h | 97% | [3] |
| Sodium Acetate (Microwave) | Lactose | Acetic anhydride, NaOAc | N/A (700W) | 15-20 min | 91% | [4] |
| Pyridine | D-Glucose | Acetic anhydride, Pyridine | 25 | 24 h | 58-66% | [5] |
| 4-DMAP | Polyphenols | Acetic anhydride, DMAP, DMF | Room Temp | Varies | 78-97% | [6][7] |
Experimental Protocol: Peracetylation of Laminaribiose using Indium (III) Triflate
This protocol is adapted from a general method for carbohydrate peracetylation utilizing indium (III) triflate as a catalyst, which is known for its high efficiency and mild reaction conditions.[3]
3.1. Materials and Reagents
-
Laminaribiose
-
Acetic Anhydride (Ac₂O)
-
Indium (III) Triflate (In(OTf)₃)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (B86663) (MgSO₄), anhydrous
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add laminaribiose (1.0 eq).
-
Addition of Acetic Anhydride: Add acetic anhydride (30 eq.) to the flask containing laminaribiose.
-
Cooling: Cool the mixture to 0 °C using an ice bath and stir to create a slurry.
-
Catalyst Addition: While stirring at 0 °C, add indium (III) triflate (0.05 eq.) to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature while continuing to stir for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 1 hour, dilute the reaction mixture with ethyl acetate.
-
Neutralization: Carefully transfer the diluted mixture to a separatory funnel. Add a 10% aqueous sodium carbonate solution and stir for 1 hour to quench the excess acetic anhydride.
-
Extraction: Separate the organic layer. Wash the organic layer twice with a saturated aqueous sodium bicarbonate solution, followed by washing with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude peracetylated laminaribiose.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Workflow and Pathway Diagrams
4.1. Experimental Workflow for Peracetylation of Laminaribiose
Caption: Experimental workflow for the peracetylation of laminaribiose.
4.2. Logical Relationship of Peracetylation Reaction Components
Caption: Key components in the peracetylation of laminaribiose.
References
- 1. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Laminaribiose octaacetate | 22551-65-1 | >98% [smolecule.com]
- 3. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Laminaribiose Octaacetate as a Substrate for Glycosyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule, which can be a carbohydrate, protein, or lipid.[1][2][3] This enzymatic activity is fundamental to the synthesis of complex glycans that play critical roles in various biological processes, including cell signaling, immune response, and host-pathogen interactions. Consequently, GTs are attractive targets for drug discovery and development.
A significant challenge in studying GTs is the availability of suitable acceptor substrates for use in high-throughput screening and kinetic assays. Laminaribiose (B1201645), a disaccharide of glucose linked by a β-1,3 glycosidic bond, serves as a foundational unit of β-glucans and can be an acceptor for GTs that elongate or branch these structures.[4][5] Laminaribiose octaacetate is a per-O-acetylated, chemically stable derivative of laminaribiose. The acetyl groups render it inactive as a glycosyl acceptor. However, through a straightforward deacetylation process, it can be converted into laminaribiose, providing a convenient and stable precursor for generating the active acceptor substrate in situ or in a preparatory step.
This document provides detailed protocols for the deacetylation of this compound and its subsequent use as an acceptor substrate in glycosyltransferase assays. Two primary detection methods are described: a luminescence-based assay for high-throughput screening and a coupled-enzyme colorimetric assay. Additionally, methods for product confirmation using HPLC and mass spectrometry are outlined.
Experimental Workflow Overview
The overall process involves the preparation of the active laminaribiose substrate from its acetylated form, followed by the enzymatic glycosyltransferase reaction and subsequent detection of the reaction products.
Figure 1: General experimental workflow from substrate preparation to detection.
Protocols
Protocol 1: Deacetylation of this compound (Zemplén Deacetylation)
This protocol describes the chemical deprotection of this compound to yield laminaribiose, the active acceptor substrate. The Zemplén deacetylation method utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) for efficient removal of O-acetyl groups.[6][7]
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Dowex® 50WX8 or similar acidic ion-exchange resin (H+ form)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC mobile phase (e.g., ethyl acetate:methanol:water, 10:2:1)
-
TLC stain (e.g., p-anisaldehyde solution)
Procedure:
-
Dissolve this compound in anhydrous methanol (e.g., 10 mg/mL).
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol to the solution (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The product, laminaribiose, will have a much lower Rf value than the starting material.
-
Once the reaction is complete (typically 1-4 hours), add the acidic ion-exchange resin to neutralize the sodium methoxide.
-
Stir until the pH of the solution is neutral (check with pH paper).
-
Filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the deacetylated laminaribiose.
-
The purity of the resulting laminaribiose can be confirmed by NMR or mass spectrometry. The product can be used directly in the glycosyltransferase assay.
Protocol 2: Glycosyltransferase Assay using UDP-Glo™ Luminescence Platform
This protocol is adapted for a 96-well or 384-well plate format and is ideal for HTS and enzyme kinetics. It measures the amount of UDP produced, which is directly proportional to the glycosyltransferase activity.[8][9][10][11]
Materials:
-
Deacetylated laminaribiose (from Protocol 1)
-
Glycosyltransferase of interest (e.g., a β-1,6-glucosyltransferase)
-
UDP-sugar donor substrate (e.g., UDP-glucose)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Prepare a standard curve for UDP: Follow the UDP-Glo™ kit instructions to prepare a standard curve ranging from 0 to 25 µM UDP.
-
Set up the glycosyltransferase reaction: In a well of a white, opaque plate, combine the following in a total volume of 10 µL:
-
Assay Buffer
-
Laminaribiose (final concentration, e.g., 1 mM)
-
UDP-sugar (final concentration, e.g., 100 µM)
-
Glycosyltransferase (amount to be optimized)
-
-
Negative Controls: Prepare control reactions lacking the enzyme or the acceptor substrate (laminaribiose).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme activity.
-
UDP Detection:
-
Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.
-
Add 10 µL of the UDP-Glo™ Detection Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 60 minutes.
-
-
Measure Luminescence: Read the luminescence using a plate luminometer.
-
Data Analysis: Convert the relative light units (RLU) to UDP concentration using the standard curve. Calculate the specific activity of the enzyme.
Figure 2: Signaling pathway of the UDP-Glo™ assay.
Protocol 3: Coupled-Enzyme Colorimetric Glycosyltransferase Assay
This protocol provides an alternative, absorbance-based method for detecting UDP formation. It is suitable for laboratories without access to a luminometer. The assay couples the production of UDP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12]
Materials:
-
Deacetylated laminaribiose (from Protocol 1)
-
Glycosyltransferase of interest
-
UDP-sugar donor substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
UV-transparent multi-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the coupling enzyme mix: In the assay buffer, prepare a solution containing:
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.3 mM)
-
PK (e.g., 5 units/mL)
-
LDH (e.g., 7 units/mL)
-
-
Set up the reaction: In a UV-transparent plate or cuvette, combine:
-
Coupling enzyme mix
-
Laminaribiose (final concentration, e.g., 1 mM)
-
UDP-sugar (final concentration, e.g., 100 µM)
-
-
Initiate the reaction: Add the glycosyltransferase to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of UDP formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One mole of UDP produced results in the oxidation of one mole of NADH.
Data Presentation
Quantitative data from glycosyltransferase assays should be presented in a clear and organized manner. Below are examples of tables for presenting kinetic data and inhibitor screening results.
Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical Glycosyltransferase with Laminaribiose as Acceptor
| Substrate | Km (µM) | Vmax (pmol/min/µg) |
| Laminaribiose | 550 | 1200 |
| UDP-Glucose | 85 | 1150 |
Table 2: Inhibition of a Hypothetical Glycosyltransferase by Compound X
| Compound X (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 78.3 |
| 100 | 95.1 |
| IC50 (µM) | 4.5 |
Product Confirmation by HPLC and Mass Spectrometry
To confirm that laminaribiose is indeed being glycosylated, the reaction products can be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13][14]
Brief Protocol:
-
Perform a larger scale glycosyltransferase reaction.
-
Stop the reaction by heating or adding a quenching agent (e.g., EDTA).
-
Remove the enzyme, for example, by centrifugal filtration.
-
Analyze the supernatant by HPLC, preferably using a column suitable for carbohydrate analysis (e.g., an amino or amide HILIC column).[15]
-
Compare the chromatogram to that of the negative control reaction to identify the new product peak.
-
Collect the product peak and analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the mass of the expected trisaccharide product.
This application note provides a framework for utilizing this compound as a stable precursor for a glycosyltransferase acceptor substrate. The detailed protocols for deacetylation and subsequent use in robust assay platforms should facilitate the study of glycosyltransferases in academic and industrial research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring a novel β-1,3-glucanosyltransglycosylase, MlGH17B, from a marine Muricauda lutaonensis strain for modification of laminari-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 9. UDP-GloTM Glycosyltransferase Assay [bio-protocol.org]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Modified Coupled Enzyme Method for O-linked GlcNAc Transferase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein glycosylation analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
Applications of Laminaribiose Octaacetate in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Laminaribiose (B1201645) octaacetate, a fully acetylated form of the disaccharide laminaribiose (β-1,3-glucan), serves as a versatile building block and valuable tool in carbohydrate chemistry. Its protected hydroxyl groups enhance its solubility in organic solvents and allow for selective chemical modifications, making it a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. This document provides an overview of its applications, including detailed experimental protocols and quantitative data for its synthesis and derivatization.
I. Synthesis of Laminaribiose Octaacetate
This compound can be efficiently synthesized from the microbial polysaccharide curdlan (B1160675). Two primary methods are employed, yielding either the α- or β-anomer.
1. Acetolysis of Curdlan (Yielding α-Laminaribiose Octaacetate)
This method involves the acid-catalyzed cleavage and acetylation of the glycosidic bonds in curdlan.
2. Enzymatic Degradation of Curdlan followed by Acetylation (Yielding β-Laminaribiose Octaacetate)
This approach utilizes enzymes for a specific degradation of curdlan, followed by chemical acetylation. This method provides a higher yield of the β-anomer.[1]
Quantitative Data on Synthesis
| Method | Starting Material | Product | Yield (%) | Reference |
| Acetolysis | Curdlan | α-Laminaribiose octaacetate | 27 | [1] |
| Enzymatic Degradation & Acetylation | Curdlan | β-Laminaribiose octaacetate | >50 | [1] |
Experimental Protocols
Protocol 1: Synthesis of α-Laminaribiose Octaacetate via Acetolysis of Curdlan
Materials:
-
Curdlan
-
Acetic anhydride (B1165640)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend curdlan in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a cooling bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the reaction mixture into ice-cold water and stir until the excess acetic anhydride has hydrolyzed.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield pure α-laminaribiose octaacetate.
Protocol 2: Synthesis of β-Laminaribiose Octaacetate via Enzymatic Degradation and Acetylation
Materials:
-
Curdlan
-
Kitalase (or other β-1,3-glucanase preparation)
-
Sodium acetate buffer (pH 5.0)
-
Acetic anhydride
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Silica gel for column chromatography
Procedure:
-
Suspend curdlan in sodium acetate buffer in a reaction vessel.
-
Add the Kitalase enzyme preparation and incubate the mixture at 37°C with gentle agitation for 24-48 hours, or until sufficient degradation is achieved (monitored by TLC).
-
Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes.
-
Centrifuge the mixture to remove any insoluble material and collect the supernatant containing laminaribiose.
-
Lyophilize the supernatant to obtain crude laminaribiose.
-
Dissolve the crude laminaribiose in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain β-laminaribiose octaacetate.
II. Applications in Chemical Synthesis
This compound is a valuable starting material for the synthesis of other important carbohydrate structures.
1. Synthesis of β-(1→3)-Linked Gal-Gal Disaccharide Derivatives
This compound can be converted into β-(1→3)-linked galactobiose octaacetate through a multi-step synthesis. This transformation highlights its utility as a scaffold for creating novel disaccharides with different stereochemistries.
2. Synthesis of N-acetylhyalobiuronic Acid
β-Laminaribiose octaacetate serves as a precursor for the synthesis of N-acetylhyalobiuronic acid, which is the repeating disaccharide unit of hyaluronic acid, a biopolymer with significant applications in medicine and cosmetics.[1]
Experimental Workflow and Diagrams
Caption: Synthesis pathways for α- and β-laminaribiose octaacetate from curdlan.
Caption: Synthetic applications of β-laminaribiose octaacetate.
III. Potential Applications in Drug Development and Food Industry
While detailed protocols and extensive quantitative data are still emerging, this compound and its derivatives hold promise in several areas:
-
Pharmaceuticals: As a precursor for bioactive molecules, its derivatives are being explored for their therapeutic potential. The synthesis of components of important biopolymers like hyaluronic acid demonstrates its value in creating medically relevant compounds.[1]
-
Enzymatic Studies: It can serve as a substrate to study the activity and specificity of various glycosidases and glycosyltransferases, providing insights into carbohydrate metabolism.
-
Prebiotic Potential: Laminaribiose itself is considered a prebiotic. While the octaacetate form would require deacetylation to become available for gut microbiota, it could be investigated as a more stable delivery form of laminaribiose.
Further research is necessary to fully elucidate the mechanisms and quantify the effects of this compound in these applications. The development of standardized protocols for evaluating its biological activity will be crucial for advancing its use in drug development and functional food industries.
References
Application Notes and Protocols: Laminaribiose Octaacetate as a Versatile Starting Material for Disaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose (B1201645), a β-(1→3)-linked disaccharide of glucose, serves as a valuable precursor in carbohydrate chemistry. Its peracetylated form, laminaribiose octaacetate, is a stable and readily available starting material for the synthesis of various biologically significant disaccharides. This document provides detailed application notes and experimental protocols for the multi-step synthesis of β-(1→3)-linked galactobiose octaacetate from this compound, a key transformation showcasing the utility of this starting material. The synthesized galactobiose derivatives have potential applications in glycobiology and drug discovery, as this structural motif is found in various natural sugar chains.
Synthetic Strategy Overview
The overall synthetic strategy involves the transformation of the glucose units of this compound into galactose units. This is achieved through a six-step reaction sequence that includes the formation of a di-O-benzylidene derivative, regioselective reductive ring opening, mesylation or triflation of the resulting diol, and subsequent SN2 displacement with a benzoate (B1203000) or thiolacetate anion to invert the stereochemistry at the C-4 and C-4' positions.
Caption: Overall workflow for the synthesis of β-(1→3)-linked galactobiose octaacetate.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 2-O-Acetyl-3-O-(2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside (4)
This protocol describes the preparation of the key di-O-benzylidene intermediate.
-
Deacetylation of Benzyl β-laminaribioside peracetate (3):
-
Dissolve benzyl β-laminaribioside peracetate (3) (15 mmol) in a 3:7 mixture of tetrahydrofuran-methanol (100 mL).[1]
-
Add a solution of sodium methoxide (B1231860) in methanol (B129727) (5.2 M, 1 mL) and stir the mixture at room temperature for 2 hours.[1]
-
Neutralize the reaction with Dowex 50w-x8 (H+) resin, filter, and concentrate to dryness.[1]
-
-
Benzylidenation and Reacetylation:
Protocol 2: Synthesis of β-(1→3)-linked Gal-Gal Disaccharide Derivative (10) from Dimesylate (8)
This protocol details the crucial SN2 displacement step to form the galactose configuration.
-
Preparation of the Dimesylate (8): The diol (6) is treated with methanesulfonyl chloride in pyridine (B92270) to yield the corresponding dimesylate (8).[1]
-
SN2 Displacement with Sodium Benzoate:
-
Prepare a mixture of the dimesylate derivative (e.g., compound 9, a related dimesylate) (0.1 mmol) and sodium benzoate (100 mg) in hexamethylphosphoramide (B148902) (HMPA) (3 mL).[1]
-
Stir the mixture at 120 °C for 48 hours.[1]
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Wash the organic extracts with water, dry over sodium sulfate (B86663) (Na2SO4), and concentrate to yield the crude product (10).[1]
-
Protocol 3: Synthesis of β-(1→3)-linked Gal-Gal Disaccharide Derivative via the Ditriflate Intermediate (12)
This protocol offers an alternative to the dimesylate route using a more reactive leaving group.[1]
-
Preparation of the Ditriflate (12):
-
Treat the diol (6) with trifluoromethanesulfonic anhydride (B1165640) at -10 °C in pyridine.[1]
-
-
SN2 Displacement:
-
The resulting ditriflate (12) can then undergo SN2 displacement with a suitable nucleophile, such as sodium benzoate, under conditions similar to those described in Protocol 2, though potentially at a lower temperature or for a shorter duration due to the higher reactivity of the triflate leaving group.[1]
-
Quantitative Data Summary
The synthesis of β-(1→3)-linked galactobiose octaacetate (14) from this compound (2) was achieved in a 6-step reaction sequence with an overall yield of over 30%.[2][3]
| Step | Reactants | Reagents and Conditions | Product | Yield |
| Preparation of Benzyl β-laminaribioside peracetate (3) | This compound (2) | Conventional acetylation | Benzyl β-laminaribioside peracetate (3) | N/A |
| Preparation of 4,6:4',6'-di-O-benzylidene derivative (4) | Benzyl β-laminaribioside peracetate (3) | 1. NaOMe, THF/MeOH; 2. α,α-dimethoxytoluene, p-TsOH, DMF; 3. Ac2O | Benzyl 2-O-Acetyl-3-O-(2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside (4) | 83% |
| SN2 Displacement of Dimesylate (9) with Sodium Benzoate | Dimesylate derivative (9) | Sodium benzoate, HMPA, 120 °C, 48 h | Benzyl 4-O-Benzoyl-3-O-(4-O-benzoyl-2,3,6-tri-O-benzyl-β-D-galactopyranosyl)-2,6-di-O-benzyl-β-D-galactopyranoside (10) | N/A |
| SN2 Displacement of a related mesylate with Potassium Thioacetate (B1230152) | A related mesylate compound | KSAc, HMPA, 100 °C, 30 h | Corresponding thioacetate derivative | N/A |
Deprotection of Acetylated Disaccharides
The final step in many disaccharide syntheses is the removal of protecting groups, such as acetates. A common and effective method for deacetylation is the Zemplén deacetylation.[4]
Protocol 4: Zemplén Deacetylation
-
Dissolve the O-acetylated disaccharide (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[4]
-
Cool the solution to 0°C and add a catalytic amount of sodium methoxide (1 M or 28% solution in methanol).[4]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]
-
Neutralize the reaction by adding an ion-exchange resin (H+ form) and stir until the pH is neutral.[4]
-
Filter off the resin and wash it with methanol.[4]
-
Combine the filtrate and washings and concentrate under reduced pressure.[4]
-
Purify the resulting residue by silica (B1680970) gel column chromatography if necessary to obtain the deprotected disaccharide.[4]
Caption: General workflow for Zemplén deacetylation of a disaccharide.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of complex disaccharides. The protocols outlined above provide a clear pathway for the transformation of the glucosyl moieties into galactosyl units, demonstrating the potential for creating diverse carbohydrate structures for further research and development in the fields of glycobiology and medicinal chemistry. The strategic use of protecting groups and stereoinvertive reactions are key to the successful synthesis of these valuable compounds.
References
Application Notes and Protocols: Investigating the Prebiotic Potential of Laminaribiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human gut microbiome plays a pivotal role in health and disease, influencing everything from nutrient metabolism to immune function. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for maintaining gut homeostasis and have systemic health benefits.
Laminaribiose is a disaccharide consisting of two glucose units linked by a β-(1→3) glycosidic bond.[1][2][3] Its acetylated form, Laminaribiose octaacetate, is a more hydrophobic derivative.[1][4] While the prebiotic potential of laminaran, a polysaccharide rich in laminaribiose, has been suggested, the specific effects of this compound on the gut microbiota are not well-documented.[4] This application note provides a comprehensive set of protocols to investigate the prebiotic potential of this compound using an in vitro human fecal fermentation model. The methodologies described herein will enable researchers to assess its impact on microbial composition and SCFA production.
Principle of the Method
The prebiotic potential of a test compound is evaluated by its ability to be fermented by the gut microbiota in an anaerobic environment. An in vitro batch fermentation model using human fecal slurries is a widely accepted method to simulate the conditions of the human colon.[[“]][6][7] The fermentation of a prebiotic substrate by beneficial bacteria, such as Bifidobacterium and Lactobacillus, typically results in a decrease in pH and the production of SCFAs. The prebiotic activity is quantified by measuring these changes and by analyzing the shifts in the microbial community composition using 16S rRNA gene sequencing.
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the prebiotic potential of this compound.
Caption: Experimental workflow for in vitro evaluation of prebiotic potential.
Materials and Reagents
-
This compound (Test Substrate)
-
Inulin (Positive Control)
-
Anaerobic Basal Broth (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, and resazurin)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
SCFA standards (acetate, propionate, butyrate)
-
Internal standard for GC (e.g., 2-ethylbutyric acid)
-
Metaphosphoric acid
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
PCR primers for 16S rRNA gene (e.g., V3-V4 region)
-
PCR master mix
-
Anaerobic chamber or jars with gas packs
-
Incubator
-
pH meter
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
Next-generation sequencing platform
Experimental Protocols
In Vitro Fecal Fermentation
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from at least three healthy donors who have not taken antibiotics for at least three months.
-
Pool and homogenize the samples to prepare a 10% (w/v) fecal slurry in anaerobic PBS inside an anaerobic chamber.
-
Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare the anaerobic basal broth and dispense into sterile fermentation vessels.
-
Add the test substrates to the vessels to a final concentration of 1% (w/v). Set up the following conditions in triplicate:
-
Negative Control: Basal broth + fecal slurry (no added carbohydrate).
-
Positive Control: Basal broth + Inulin + fecal slurry.
-
Test Condition: Basal broth + this compound + fecal slurry.
-
-
Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).
-
-
Incubation and Sampling:
-
Incubate the fermentation vessels at 37°C under anaerobic conditions.
-
Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial community analysis.
-
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation:
-
Centrifuge the collected fermentation samples at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
To 1 mL of the filtered supernatant, add 200 µL of 25% metaphosphoric acid and 100 µL of internal standard (e.g., 2-ethylbutyric acid at a known concentration).
-
Incubate on ice for 30 minutes and then centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant to a GC vial for analysis.
-
-
GC-FID Conditions (Example):
-
Column: Agilent J&W DB-FFAP column (or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of acetate, propionate, and butyrate.
-
Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve and correcting for the internal standard.
-
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
-
DNA Extraction:
-
Extract total genomic DNA from the collected fermentation samples (pellets from centrifugation) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification and Library Preparation:
-
Sequencing and Bioinformatic Analysis:
-
Sequence the prepared libraries.
-
Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis (alpha and beta diversity).
-
Data Presentation and Expected Results (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of the experiments.
Table 1: pH Changes During In Vitro Fermentation
| Time (hours) | Negative Control (Mean ± SD) | Inulin (Mean ± SD) | This compound (Mean ± SD) |
| 0 | 7.0 ± 0.1 | 7.0 ± 0.1 | 7.0 ± 0.1 |
| 12 | 6.8 ± 0.1 | 6.2 ± 0.2 | 6.5 ± 0.2 |
| 24 | 6.7 ± 0.2 | 5.5 ± 0.3 | 5.9 ± 0.3 |
| 48 | 6.6 ± 0.2 | 5.2 ± 0.3 | 5.4 ± 0.4 |
Table 2: Short-Chain Fatty Acid (SCFA) Concentrations (mM) at 48 hours
| SCFA | Negative Control (Mean ± SD) | Inulin (Mean ± SD) | This compound (Mean ± SD) |
| Acetate | 15.2 ± 2.1 | 55.8 ± 4.5 | 40.1 ± 3.8 |
| Propionate | 5.1 ± 1.0 | 20.3 ± 2.5 | 15.7 ± 2.1 |
| Butyrate | 4.5 ± 0.8 | 25.1 ± 3.1 | 18.9 ± 2.7 |
| Total SCFAs | 24.8 ± 3.5 | 101.2 ± 9.8 | 74.7 ± 8.2 |
Table 3: Hypothetical Changes in Relative Abundance of Key Bacterial Taxa (%) at 48 hours
| Bacterial Taxon | Initial (t=0) | Negative Control | Inulin | This compound |
| Phylum: Firmicutes | 55.0 | 56.2 | 45.3 | 48.5 |
| Phylum: Bacteroidetes | 35.0 | 34.1 | 30.5 | 32.1 |
| Phylum: Actinobacteria | 5.0 | 4.8 | 18.2 | 13.4 |
| Genus: Bifidobacterium | 4.0 | 3.8 | 15.1 | 11.2 |
| Genus: Lactobacillus | 1.0 | 1.1 | 3.5 | 2.8 |
| Genus: Bacteroides | 20.0 | 19.5 | 15.2 | 16.8 |
| Genus: Faecalibacterium | 8.0 | 7.8 | 10.2 | 9.5 |
Potential Signaling Pathway
The SCFAs produced during the fermentation of prebiotics can act as signaling molecules. Butyrate, for instance, is a primary ligand for G-protein coupled receptors like GPR43 (also known as FFAR2). The activation of this receptor can trigger various downstream signaling cascades that influence host physiology, including immune regulation and gut barrier function.[[“]][11][12][13]
Caption: Activation of the GPR43 signaling pathway by butyrate.
Data Interpretation and Conclusion
The hypothetical results suggest that this compound has prebiotic potential. A significant decrease in pH during fermentation with this compound, compared to the negative control, indicates its utilization by gut bacteria. The increased production of SCFAs, particularly acetate, propionate, and butyrate, further supports its fermentation.
The analysis of the gut microbiota composition would be crucial. A selective increase in the relative abundance of beneficial bacteria, such as Bifidobacterium and Lactobacillus, at the expense of neutral or potentially harmful bacteria, is a hallmark of a prebiotic effect.
References
- 1. Buy this compound | 22551-65-1 | >98% [smolecule.com]
- 2. Laminaribiose - Wikipedia [en.wikipedia.org]
- 3. Laminaribiose | C12H22O11 | CID 122350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C28H38O19 | CID 3082209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 8. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 9. researchgate.net [researchgate.net]
- 10. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
Application Note: High-Yield Enzymatic Synthesis and Acetylation of Laminaribiose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laminaribiose (B1201645), a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a valuable molecule with applications as a potential prebiotic, a powerful germinating agent, and a precursor for building blocks in the pharmaceutical industry.[1][2] Traditional chemical synthesis methods often suffer from low yields and the need for harsh conditions.[3] In contrast, enzymatic synthesis offers a green, efficient, and highly specific alternative. This application note details a high-yield, one-pot enzymatic method for producing laminaribiose from low-cost substrates, followed by a standard protocol for its peracetylation, a crucial step for protecting its hydroxyl groups for further chemical derivatization.
Part 1: High-Yield Enzymatic Synthesis of Laminaribiose
Principle
This protocol utilizes an in vitro multi-enzyme system to synthesize laminaribiose from maltodextrin (B1146171) and glucose. The system comprises four key enzymes:
-
Isoamylase (IA): Debranches maltodextrin into linear malto-oligosaccharides.
-
α-glucan phosphorylase (αGP): Catalyzes the phosphorolysis of malto-oligosaccharides to produce glucose-1-phosphate (G1P).
-
Laminaribiose phosphorylase (LBP): Synthesizes laminaribiose from G1P and a glucose acceptor.[2]
-
4-α-glucanotransferase (4GT): Improves yield by recycling maltose, a by-product of the αGP reaction, back into malto-oligosaccharides.[4]
This cascade reaction efficiently converts simple, inexpensive starting materials into the target disaccharide under mild conditions.
References
- 1. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous enzymatic production and adsorption of laminaribiose in packed bed reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Laminaribiose Octaacetate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of laminaribiose (B1201645) octaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing laminaribiose octaacetate, and which one offers the best yield?
Several starting materials can be used for the synthesis of this compound, each with its own advantages and typical yields. The choice of starting material often depends on the desired anomer (α or β), scale of the reaction, and available resources.
-
Curdlan (B1160675): A microbial polysaccharide, is an excellent starting material for producing the β-anomer. Enzymatic degradation of curdlan followed by acetylation can yield β-laminaribiose octaacetate in over 50%.[1] Acetolysis of curdlan can also produce α-laminaribiose octaacetate, but with a lower yield of around 27%.[1]
-
D-glucose: this compound can be synthesized from the acid-catalyzed reversion of D-glucose.[2] This method involves the formation of various disaccharides, requiring subsequent chromatographic separation to isolate the desired product.
-
Maltodextrin (B1146171) and Glucose: An in vitro enzymatic biosystem using α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, and 4-glucanotransferase can produce laminaribiose from maltodextrin and glucose with a high product yield of 91.9% based on maltodextrin.[3]
Q2: I am struggling with the stereoselectivity of the β-(1→3)-glycosidic bond formation in my chemical synthesis. How can I improve this?
The formation of the β-(1→3)-glycosidic bond is a known challenge in the chemical synthesis of laminaribiose, often leading to poor stereoselectivity and the formation of unwanted side products.[4][5] To favor the formation of the β-anomer, consider the following strategies:
-
Neighboring Group Participation: Employing a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl group, can promote the formation of the β-glycosidic bond through anchimeric assistance.
-
Choice of Glycosyl Donor and Acceptor: The selection of appropriate protecting groups on both the glycosyl donor and acceptor is crucial. For instance, using a glucofuranose protected by acetal (B89532) groups as the acceptor can favor the target O-3 glycosylation.
-
Catalyst and Promoter Systems: The nature of the Lewis acid used as a catalyst plays a significant role. Careful selection and optimization of the catalyst and promoter system are necessary.
Q3: My reaction is complete, but I am having difficulty purifying the final product. What are the recommended purification techniques for this compound?
Purification of this compound typically involves chromatographic techniques and recrystallization.
-
Chromatography: Column chromatography is a common method for separating this compound from other reaction components.
-
Carbon-Celite Column Chromatography: This has been used to separate laminaribiose from other disaccharides, with elution using a gradient of ethanol.[2]
-
Magnesol-Celite Chromatography: This technique, using a benzene-tert-butanol developer, has been effective in separating this compound from cellobiose (B7769950) octaacetate.[2]
-
-
Recrystallization: After chromatographic purification, recrystallization can be performed to obtain a highly pure product. Methanol is a commonly used solvent for the crystallization of laminaribiose.
Q4: What are the key reaction parameters to control during the acetylation of laminaribiose?
The acetylation of laminaribiose is a critical step in the synthesis of this compound. Key parameters to control include:
-
Reagents: Acetic anhydride (B1165640) is the most common acetylating agent. The reaction is often catalyzed by sodium acetate (B1210297).[2][6]
-
Temperature: The reaction temperature should be carefully controlled. In some protocols, the reaction mixture is heated to ensure complete acetylation.
-
Reaction Time: The duration of the reaction needs to be sufficient for all eight hydroxyl groups to be acetylated.
-
Quenching and Work-up: After the reaction is complete, it is typically quenched by pouring the mixture into an ice-water mixture to precipitate the product.[6] The crude product is then collected by filtration and washed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Extend the reaction time if necessary. |
| Side reactions | - Optimize the reaction temperature; excessively high temperatures can lead to degradation.- Use high-purity starting materials and solvents. | |
| Inefficient purification | - Select an appropriate chromatographic method and solvent system for separation.- Ensure the column is packed correctly to avoid channeling.- Optimize the recrystallization conditions (solvent, temperature). | |
| Formation of Multiple Products (Poor Selectivity) | Incorrect stereochemistry at the anomeric center | - For chemical synthesis, use a participating protecting group at C-2 of the glycosyl donor.- Optimize the Lewis acid catalyst and reaction conditions. |
| Acetylation of unintended hydroxyl groups | - Employ appropriate protecting group strategies for the hydroxyl groups that should not be acetylated. | |
| Product Degradation | Harsh reaction conditions | - Avoid excessively high temperatures during acetylation.- Use a milder catalyst if possible. |
| Acidic work-up | - Neutralize any acidic catalysts before work-up to prevent hydrolysis of the glycosidic bond or acetyl groups. | |
| Difficulty in Product Isolation | Product is an oil instead of a solid | - Ensure all volatile solvents have been removed under reduced pressure.- Try co-evaporation with a solvent like toluene (B28343) to remove residual water.- Attempt recrystallization from a different solvent system. |
| Product is insoluble | - This is expected for this compound in water.[6] Use appropriate organic solvents for extraction and purification. |
Quantitative Data Summary
| Synthesis Method | Starting Material(s) | Product | Yield | Reference |
| Enzymatic Degradation & Acetylation | Curdlan | β-Laminaribiose octaacetate | >50% | [1] |
| Acetolysis | Curdlan | α-Laminaribiose octaacetate | 27% | [1] |
| Enzymatic Biosynthesis | Maltodextrin and Glucose | Laminaribiose | 91.9% (based on maltodextrin) | [3] |
| Chemical Synthesis | D-glucose | This compound | 70 mg (from 50g glucose) | [2] |
Experimental Protocols
1. Synthesis of β-Laminaribiose Octaacetate from Curdlan
This protocol is based on the enzymatic degradation of curdlan followed by acetylation.[1]
-
Step 1: Enzymatic Degradation of Curdlan
-
Suspend curdlan in a suitable buffer (e.g., sodium acetate buffer).
-
Add a yeast cell-wall lytic enzyme preparation (e.g., Kitalase).
-
Incubate the mixture with stirring at an optimal temperature and pH for the enzyme until the curdlan is sufficiently degraded.
-
Monitor the degradation process by checking the reducing sugar content.
-
Once the reaction is complete, inactivate the enzyme by heating.
-
Filter the reaction mixture and concentrate the filtrate to obtain crude laminaribiose.
-
-
Step 2: Acetylation of Laminaribiose
-
To the crude laminaribiose, add an excess of acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture with stirring to ensure complete acetylation.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into a vigorously stirred ice-water mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
2. Synthesis of α-Laminaribiose Octaacetate by Acetolysis of Curdlan
This protocol is based on the acetolysis of curdlan.[1]
-
Suspend curdlan in a mixture of acetic anhydride and acetic acid.
-
Cool the mixture in an ice bath and slowly add sulfuric acid while maintaining a low temperature.
-
Allow the reaction mixture to stir at a controlled temperature for several days.
-
Pour the reaction mixture into an ice-water mixture and extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the resulting syrup by column chromatography to isolate α-laminaribiose octaacetate.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Progress and challenges in the synthesis of sequence controlled polysaccharides [beilstein-journals.org]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
Technical Support Center: Purification of Crude Laminaribiose Octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Laminaribiose octaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and silica (B1680970) gel column chromatography. Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found. Column chromatography is used for separating the target compound from a mixture of byproducts, particularly other acetylated oligosaccharides.
Q2: What are the likely impurities in a crude sample of this compound synthesized by acetolysis of curdlan (B1160675)?
A2: Crude this compound from the acetolysis of curdlan typically contains a mixture of acetylated sugars. The main impurities include:
-
Glucose pentaacetate: The fully acetylated monosaccharide.
-
Higher acetylated oligosaccharides: Such as laminaritriose undecaacetate and laminaritetraose tetradecaacetate.
-
Partially acetylated products: If the acetylation reaction was incomplete.
-
Unreacted starting material: Insoluble curdlan, which is usually removed by filtration before purification.
-
Reagents from the synthesis: Such as acetic anhydride (B1165640) and acid catalysts, which are typically removed during the work-up procedure.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable solvent system, such as ethyl acetate (B1210297)/hexane, can be used to separate this compound from its impurities. The spots on the TLC plate can be visualized using a UV lamp (if the compound is UV active) or by staining with a solution like p-anisaldehyde or a permanganate (B83412) dip.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration and try cooling again.- If the mother liquor is rich in the product, recover the crude solid by evaporating all the solvent and attempt recrystallization with less solvent. |
| The product oils out instead of crystallizing. | - The melting point of the solid is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Try a lower boiling point solvent or a mixed solvent system.- Add a small amount of a "soluble solvent" to the hot solution to prevent premature precipitation.- Consider a preliminary purification by column chromatography to remove major impurities. |
| The yield is very low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crude material was of low purity to begin with. | - Before filtering, check for product in the mother liquor by spotting a small amount on a watch glass and allowing it to evaporate. If a significant residue remains, concentrate the mother liquor and attempt to recover more product.- Ensure the crude material is as pure as possible before recrystallization. |
| Crystals form too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Add a small amount of additional solvent to the hot solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | - The solvent system is not optimal. | - Adjust the polarity of the eluent. For a typical ethyl acetate/hexane system, if the spots are too high on the plate (high Rf), decrease the proportion of the more polar solvent (ethyl acetate). If the spots are too low (low Rf), increase the proportion of the polar solvent. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, switch from a 30:70 ethyl acetate/hexane mixture to a 50:50 mixture. |
| Fractions are still impure after chromatography. | - The column was overloaded.- The separation on the column was poor. | - Use a larger column or less crude material.- Optimize the solvent system using TLC before running the column.- Ensure the column is packed uniformly. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need optimization depending on the purity of the crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol (B145695), isopropanol, ethyl acetate/hexane).
-
A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is often a suitable choice.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes and then hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Preparation:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, least polar eluent.
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the solvent system determined by TLC (e.g., 30:70 ethyl acetate/hexane).
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. For example, increase the ethyl acetate concentration in the ethyl acetate/hexane mixture.
-
-
Post-Chromatography:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator.
-
The resulting pure solid can be further dried under high vacuum.
-
Quantitative Data Summary
| Purification Method | Parameter | Typical Values |
| Recrystallization | Solvent | Ethanol |
| Expected Yield | 60-80% (dependent on crude purity) | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (gradient) | |
| Initial Solvent Ratio | 20:80 to 40:60 (EtOAc:Hexane) | |
| Expected Yield | 50-70% (dependent on crude purity) | |
| TLC Analysis | Mobile Phase | 40:60 Ethyl Acetate / Hexane |
| Approximate Rf | 0.3-0.5 |
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Optimizing Laminaribiose Production
Welcome to the technical support center for the enzymatic synthesis of laminaribiose (B1201645). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions for producing laminaribiose, a disaccharide with significant potential as a prebiotic and a building block in the pharmaceutical industry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the enzymatic synthesis of laminaribiose.
FAQ 1: My laminaribiose yield is lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors related to reaction conditions and enzyme stability.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the enzymatic reaction is highly dependent on pH, temperature, and substrate concentrations. Ensure these are optimized for the specific enzymes you are using. For instance, a multi-enzyme system comprising α-glucan phosphorylase (αGP) and laminaribiose phosphorylase (LBP) works optimally at 50°C in a 100 mM HEPES buffer at pH 7.0.[1]
-
Incorrect Substrate or Enzyme Ratios: The molar ratio of your substrates (e.g., glucose to maltodextrin) and the activity ratio of your enzymes are critical. For a system using αGP and LBP, optimizing the concentrations of phosphate (B84403) and glucose, as well as the loading amounts of each enzyme, is crucial for maximizing yield.[1][2] High concentrations of glucose can also inhibit enzyme activity.[3]
-
Enzyme Instability: The enzymes may lose activity over the course of the reaction. Using thermostable enzymes can prolong their lifetime and improve overall yield.[2] Immobilizing the enzymes can also enhance their stability and allow for continuous production.
-
Byproduct Formation: Undesired side reactions can consume substrates and reduce the yield of laminaribiose. For example, in a bienzymatic system with sucrose (B13894) phosphorylase (SP) and laminaribiose phosphorylase (LP), side reactions can occur.[4] The addition of 4-α-glucanotransferase (4GT) to a multi-enzyme system can help recycle byproducts like maltose (B56501) back into the main reaction pathway, thus improving the yield.[1]
FAQ 2: I am observing the formation of unwanted byproducts. How can I minimize them?
Byproduct formation is a common challenge in enzymatic synthesis, leading to purification difficulties and reduced yields.
Potential Causes & Solutions:
-
Enzyme Specificity: The enzymes used may not be completely specific for the desired reaction, leading to the synthesis of other oligosaccharides.[3] Using enzymes with high specificity for the β-1,3 glycosidic bond is essential.
-
Reversibility of Reactions: Phosphorylase-catalyzed reactions are reversible.[5][6] The accumulation of products can shift the equilibrium back towards the substrates, or lead to the formation of other undesired products. In-situ product removal, for example by using adsorbents like zeolites, can help to drive the reaction towards laminaribiose formation.[7]
-
Hydrolysis of Product: Glycosidases, if present as contaminants or if the primary enzyme has hydrolytic activity, can break down the newly formed laminaribiose.[8] Ensuring high purity of the enzymes is crucial.
FAQ 3: How do I choose the right starting materials for my synthesis?
The choice of substrates is a key factor affecting the cost-effectiveness and efficiency of laminaribiose production.
Common Substrates & Considerations:
-
Maltodextrin (B1146171) and Glucose: This is a cost-effective combination used in a multi-enzyme system with isoamylase, α-glucan phosphorylase, laminaribiose phosphorylase, and 4-glucanotransferase.[3][9]
-
Sucrose and Glucose: This pair can be used in a bienzymatic system with sucrose phosphorylase and laminaribiose phosphorylase.[4][5] This system can be designed to be self-sufficient in terms of the activated glucose donor (glucose-1-phosphate).
-
Starch: As a low-cost substrate, starch can be used in multi-enzyme cascades.[10]
FAQ 4: What are the best practices for purifying laminaribiose from the reaction mixture?
Effective purification is critical to obtain a high-purity final product.
Purification Strategies:
-
Chromatography: Column chromatography using materials like carbon-Celite is a common method for separating disaccharides.[11] Different ethanol (B145695) concentrations can be used for elution.
-
Yeast Treatment: To remove residual monosaccharides like glucose and fructose (B13574), the reaction mixture can be treated with yeast.
-
Crystallization: The purified laminaribiose can be crystallized, often after acetylation to form laminaribiose octaacetate, which can then be de-acetylated.[11]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for two different enzymatic systems for laminaribiose production.
Table 1: Multi-enzyme System from Maltodextrin and Glucose [1][2][9]
| Parameter | Optimal Value |
| Temperature | 50 °C |
| pH | 7.0 (100 mM HEPES buffer) |
| Substrates | 10 g/L Maltodextrin, 90 mM Glucose |
| Key Enzymes | α-Glucan Phosphorylase (αGP), Laminaribiose Phosphorylase (LBP), Isoamylase, 4-Glucanotransferase (4GT) |
| Phosphate Conc. | Optimized for specific enzyme loading |
| Enzyme Loading | Optimized for specific substrate concentrations |
| Yield | 51 mM Laminaribiose (91.9% based on maltodextrin) |
Table 2: Bienzymatic System from Sucrose and Glucose [4][7]
| Parameter | Optimal Value |
| Temperature | 45 °C |
| pH | 6.2 |
| Substrates | Sucrose, Glucose |
| Key Enzymes | Sucrose Phosphorylase (SP), Laminaribiose Phosphorylase (LP) |
| Phosphate Conc. | Varies, serves as a substrate for SP |
| Additional Enzyme | Glucose Isomerase (GI) can be added to convert fructose to glucose |
| Yield | Dependent on substrate concentrations and in-situ product removal |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Laminaribiose
This protocol is a general guideline and should be optimized for your specific enzymes and substrates.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0).
-
Dissolve the substrates (e.g., maltodextrin and glucose) in the buffer to the desired concentrations.
-
Add any necessary cofactors (e.g., MgCl2).
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C).
-
-
Enzyme Addition:
-
Add the enzymes (e.g., αGP, LBP, isoamylase, 4GT) to the reaction mixture at their optimized concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 12-24 hours).
-
-
Monitoring the Reaction:
-
Take aliquots at different time points to monitor the formation of laminaribiose and the consumption of substrates using methods like High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes), followed by centrifugation to remove precipitated proteins.
-
-
Purification:
-
Proceed with the purification of laminaribiose from the supernatant using the methods described in FAQ 4.
-
Protocol 2: Enzyme Activity Assay
This protocol describes a general method to determine the activity of the enzymes used in the synthesis.
-
Substrate Preparation:
-
Prepare a solution of the specific substrate for the enzyme being assayed in the appropriate buffer and at a known concentration.
-
-
Enzyme Reaction:
-
Add a known amount of the enzyme solution to the substrate solution.
-
Incubate at the optimal temperature and pH for a specific time.
-
-
Quantification of Product:
-
Stop the reaction and measure the amount of product formed. For phosphorylases, this could be the amount of glucose-1-phosphate or the amount of inorganic phosphate consumed. For glycosidases, this is often the amount of reducing sugar released.
-
-
Calculation of Activity:
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[12]
-
Visualizations
Enzymatic Pathways and Workflows
Caption: Enzymatic pathways for laminaribiose synthesis.
Caption: General experimental workflow for laminaribiose production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Glucan phosphorylases in carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biotechnological Exploitation of Glycoside-Phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Integration of Reaction and Product purification for trienzymatic catalyzed synthesis of Laminaribiose from Sucrose | Semantic Scholar [semanticscholar.org]
- 8. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 9. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in enzymatic synthesis of β-glucan and cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Purification and characterization of a thermostable laminarinase from Penicillium rolfsii c3-2(1) IBRL :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Synthesis and Purification of Laminaribiose Octaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Laminaribiose octaacetate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: The crude product is a sticky, dark-colored oil instead of a solid.
-
Question: After acetylation and removal of the bulk solvent, my product is a dark, viscous oil. What could be the cause, and how can I resolve this?
-
Answer: This is a common issue that can arise from several factors:
-
Incomplete reaction: The presence of unreacted Laminaribiose or partially acetylated intermediates can result in an oily product. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Residual Pyridine (B92270): If pyridine was used as a catalyst, its presence can lead to a dark and oily residue.[1] Pyridine is challenging to remove completely by simple evaporation due to its high boiling point. To remove it, co-evaporation with toluene (B28343) under reduced pressure is an effective method.[1] Alternatively, an acidic wash during the aqueous workup can convert pyridine into its water-soluble salt, facilitating its removal.
-
Caramelization: Excessive heat during the reaction or workup can cause the sugar to decompose and caramelize, leading to a dark coloration. Maintain careful temperature control throughout the process.
-
Issue 2: Low yield of the purified product after column chromatography.
-
Question: I am losing a significant amount of my product during silica (B1680970) gel column chromatography. What are the likely reasons, and how can I improve my yield?
-
Answer: Low recovery from column chromatography can be attributed to several factors:
-
Improper Solvent System: An inappropriate eluent can lead to poor separation or irreversible adsorption of the product onto the silica gel. It is crucial to determine the optimal solvent system using TLC before running the column. For acetylated sugars, common solvent systems include mixtures of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol.
-
Product Streaking/Tailing on the Column: This can be caused by overloading the column with the crude product or the presence of highly polar impurities. Ensure the amount of crude material is appropriate for the column size (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).
-
Deacetylation on Silica Gel: Although less common, the slightly acidic nature of silica gel can potentially cause some deacetylation of the product, especially if the chromatography is prolonged. This can be mitigated by using a less acidic stationary phase or by neutralizing the crude product before chromatography.
-
Issue 3: The final product is not crystallizing.
-
Question: After purification, I am unable to crystallize my this compound. What steps can I take to induce crystallization?
-
Answer: Difficulty in crystallization is often due to the presence of impurities or using a suboptimal solvent.
-
Purity: Ensure the product is of high purity. Residual solvents or minor impurities can significantly inhibit crystallization. If purity is a concern, consider repeating the column chromatography or performing a preparative TLC.
-
Solvent System: For acetylated sugars like sucrose (B13894) octaacetate, recrystallization from 95% ethanol (B145695) has been reported to be effective. A mixed solvent system, such as ethanol/water, can also be employed. Dissolve the compound in a minimum amount of hot ethanol and then slowly add water until the solution becomes slightly cloudy. Upon cooling, crystals should form.
-
Seeding: If a small crystal of pure this compound is available, adding it to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Issue 4: Presence of residual acetic anhydride (B1165640) and acetic acid in the final product.
-
Question: My NMR spectrum shows signals corresponding to acetic anhydride and acetic acid. How can I remove these contaminants?
-
Answer: Acetic anhydride and its hydrolysis product, acetic acid, are common impurities.
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize the acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer. The unreacted acetic anhydride will also be hydrolyzed to acetic acid during this process and subsequently neutralized.
-
Evaporation under Reduced Pressure: For residual amounts, evaporation under high vacuum can be effective. Co-evaporation with a non-polar solvent like toluene can also help to azeotropically remove the last traces.
-
Experimental Protocols
Below are detailed methodologies for the key purification steps.
Aqueous Workup Protocol
This protocol is designed to remove water-soluble byproducts such as acetic acid, pyridine, and any salts from the crude reaction mixture.
-
After the acetylation reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent in which this compound is soluble (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (if pyridine was used as a catalyst) to remove the pyridine.
-
Saturated aqueous NaHCO₃ solution to neutralize and remove acetic acid.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic compounds in the aqueous layer.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Silica Gel Column Chromatography Protocol
This protocol describes the purification of the crude this compound using silica gel chromatography.
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. A common mobile phase for acetylated sugars is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Recrystallization Protocol
This protocol is for the final purification step to obtain crystalline this compound.
-
Dissolve the purified product in a minimal amount of hot 95% ethanol.
-
If the product does not readily dissolve, gently warm the solution.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can induce crystallization by:
-
Placing the solution in an ice bath.
-
Scratching the inner wall of the flask with a glass rod.
-
Adding a seed crystal.
-
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
While specific quantitative data for every purification scenario is highly dependent on the initial reaction conditions and scale, the following table provides a template for researchers to track their results and expected purity improvements at each stage.
| Purification Step | Starting Material | Expected Purity | Typical Yield |
| Aqueous Workup | Crude reaction mixture | 60-80% | >90% |
| Column Chromatography | Crude product after workup | >95% | 70-90% |
| Recrystallization | Chromatographically pure product | >99% | 80-95% |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the logical steps for purifying this compound after the initial synthesis.
Caption: Purification workflow for this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the purification process.
Caption: Troubleshooting guide for purification issues.
References
Addressing solubility issues of Laminaribiose octaacetate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Laminaribiose octaacetate in aqueous solutions.
Troubleshooting Guide
Low or no solubility of this compound in your aqueous experimental setup can be a significant hurdle. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Logical Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: Laminaribiose is a disaccharide with numerous hydroxyl (-OH) groups, which are hydrophilic and readily form hydrogen bonds with water. In this compound, these hydroxyl groups are replaced by acetyl (-COCH₃) groups. This peracetylation makes the molecule significantly more hydrophobic, leading to poor solubility in aqueous solutions.
Q2: What is the recommended first step to dissolve this compound for use in an aqueous solution?
A2: The most common and recommended initial approach is to first dissolve the this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose as it can dissolve both polar and nonpolar compounds.[1] This stock solution can then be serially diluted into your aqueous experimental medium.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. What should I do?
A3: Precipitation upon dilution indicates that the concentration of this compound exceeds its solubility limit in the final aqueous medium, even with the presence of a small amount of DMSO. Here are some steps to address this:
-
Reduce the final concentration: Your target concentration may be too high. Determine the highest concentration that remains soluble and assess if it is sufficient for your experiment.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration low is often desirable in biological experiments (typically <0.5% v/v), a slight increase might be necessary to maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Use solubility enhancers: Consider adding non-ionic surfactants like Tween® 80 or Pluronic® F-68 to your aqueous medium. These can help to form micelles that encapsulate the hydrophobic this compound and keep it in solution.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help to dissolve the compound. However, ensure that this compound is stable at the temperature used.
Q4: Can I use cyclodextrins to improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2] While this is a viable strategy for many poorly soluble compounds, the effectiveness for peracetylated sugars like this compound may be limited. The bulky acetyl groups might sterically hinder the formation of a stable inclusion complex with the cyclodextrin (B1172386) cavity.[3][4] Experimental validation is necessary to determine if cyclodextrins are a suitable solubility enhancer for your specific application.
Q5: Are there any analytical methods to confirm the concentration of this compound in my final aqueous solution?
A5: Yes, after preparing your solution, it is good practice to verify the concentration, especially if you have encountered solubility issues. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is a common method for quantifying non-chromophoric compounds like this compound. You will need to develop a suitable method and use a reference standard to create a calibration curve.
Data Presentation
| Solvent System (Aqueous Buffer with Additives) | This compound Concentration (mM) | Temperature (°C) | Observations (e.g., Clear Solution, Hazy, Precipitate) |
| PBS (pH 7.4) | 0.1 | 25 | |
| PBS (pH 7.4) | 1 | 25 | |
| PBS (pH 7.4) with 0.5% DMSO | 1 | 25 | |
| PBS (pH 7.4) with 1% DMSO | 1 | 25 | |
| DMEM with 10% FBS and 0.5% DMSO | 0.5 | 37 | |
| DMEM with 10% FBS and 1% DMSO | 0.5 | 37 | |
| PBS (pH 7.4) with 0.1% Tween® 80 | 1 | 25 | |
| PBS (pH 7.4) with 1% HP-β-CD | 1 | 25 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer
This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer using a DMSO stock solution.
Caption: Workflow for preparing an aqueous solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (if sterile filtration is required)
-
-
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Pre-warm your aqueous buffer to the desired experimental temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve your target final concentration. Ensure the final DMSO concentration is as low as possible and tolerated by your experimental system (typically ≤ 0.5% v/v).
-
Add the calculated volume of the DMSO stock solution to the pre-warmed aqueous buffer.
-
Immediately and thoroughly mix the solution by vortexing or repeated pipetting.
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation or haziness. If the solution is not clear, the concentration may be too high.
-
If for sterile use (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter.
-
It is recommended to use the freshly prepared aqueous solution promptly.
-
-
Protocol 2: Solubility Enhancement using a Surfactant
This protocol outlines the use of a non-ionic surfactant to improve the aqueous solubility of this compound.
-
Materials:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
Aqueous buffer
-
Surfactant (e.g., Tween® 80, Pluronic® F-68)
-
-
Procedure:
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v Tween® 80).
-
To your final volume of aqueous buffer, add the surfactant stock solution to achieve a low final concentration (e.g., 0.01% - 0.1% w/v).
-
Mix the surfactant-containing buffer thoroughly.
-
Add the required volume of the this compound DMSO stock solution to the surfactant-containing buffer.
-
Immediately vortex to ensure complete mixing.
-
Visually inspect the solution for clarity.
-
Note: Always run a vehicle control with the surfactant to ensure it does not interfere with your experiment.
-
References
Stability of Laminaribiose octaacetate under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Laminaribiose (B1201645) Octaacetate under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Laminaribiose Octaacetate?
A1: For long-term stability, this compound should be stored at -20°C. For shorter durations, refrigeration at 4°C is adequate, particularly when formulated in a neutral pH buffer.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of its acetate (B1210297) groups (deacetylation). Based on data from analogous peracetylated disaccharides like sucrose (B13894) octaacetate, the stability is significantly pH-dependent. The compound is most stable in a slightly acidic to a neutral pH range. Extreme pH values will accelerate degradation.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures significantly accelerate the degradation of this compound, primarily through hydrolysis of the ester bonds. It is recommended to handle and store solutions at low temperatures to minimize degradation.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation products are partially deacetylated forms of laminaribiose and ultimately laminaribiose and acetic acid upon complete hydrolysis. The specific partially acetylated intermediates will vary depending on the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency or activity of this compound in an experiment. | Degradation due to improper storage or handling conditions. | Verify the storage temperature and the pH of the solution. Prepare fresh solutions for each experiment and avoid prolonged storage at room temperature. |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Inconsistent experimental results when using this compound. | Variability in the stability of the compound across different experimental setups. | Standardize the pH and temperature of all solutions containing this compound. Prepare a fresh stock solution for each set of experiments. |
Stability Data
Table 1: Estimated Shelf-Life of Sucrose Octaacetate at 25°C [1][2]
| pH | Estimated Shelf-Life (days) |
| 4.00 | 25.3 |
| 5.20 | 114 |
| 6.00 | 27.4 |
Table 2: Estimated Shelf-Life of Sucrose Octaacetate at 4°C [1][2]
| pH | Estimated Shelf-Life (years) |
| 4.00 | 0.478 |
| 5.20 | 5.26 |
| 6.00 | 1.47 |
Note: Shelf-life is defined as the time required for a 10% loss of the initial concentration.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- pH meter
- HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
- Temperature-controlled incubator or water bath
2. Procedure:
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile (B52724) and water.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detector: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
- Injection Volume: 10 µL
2. Method Validation:
- Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Simplified degradation pathway of this compound.
References
Preventing degradation of Laminaribiose octaacetate during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Laminaribiose octaacetate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is the hydrolysis of the acetyl groups, a process known as deacetylation. This can be catalyzed by acidic or basic conditions and is exacerbated by the presence of moisture.[1][2][3][4][5][6][7][8][9][10] A secondary degradation pathway is the cleavage of the glycosidic bond that links the two glucose units, which is also promoted by acidic conditions and water.[7][9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored at -20°C.[11] It is crucial to store it in a tightly sealed container to protect it from moisture. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize exposure to atmospheric moisture and temperature fluctuations.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be indicated by changes in physical appearance, such as clumping of the powder, or by changes in its analytical profile. Techniques like Thin Layer Chromatography (TLC) can show the appearance of new, more polar spots corresponding to partially or fully deacetylated products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the loss of acetyl groups.
Q4: Can I store this compound in a solution?
A4: While not ideal for long-term storage, if you need to store this compound in solution for a short period, it is recommended to use an aprotic, anhydrous solvent and store it at -80°C. Based on recommendations for the unacetylated form, storage in solution is generally for shorter durations, for instance, up to a month at -20°C or up to six months at -80°C.[12] Avoid aqueous or protic solvents like methanol, as they can facilitate deacetylation.
Q5: What is the impact of humidity on the stability of this compound?
A5: Humidity is a critical factor in the degradation of this compound. As a hygroscopic powder, it can absorb moisture from the air, which can then lead to the hydrolysis of the acetyl esters and the glycosidic bond. Proper storage in a desiccated environment is essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, stickiness) | Moisture absorption | 1. Immediately transfer the product to a desiccator to remove excess moisture. 2. For future storage, ensure the container is tightly sealed and consider using a desiccant. 3. Perform a quality control check (e.g., TLC, NMR) to assess the extent of degradation. |
| Unexpected results in experiments (e.g., altered biological activity, incorrect analytical data) | Degradation of the compound leading to the presence of impurities (partially or fully deacetylated forms). | 1. Verify the purity of your this compound stock using an appropriate analytical method (see Experimental Protocols). 2. If degradation is confirmed, it is recommended to use a fresh, properly stored batch for your experiments. |
| Multiple spots observed on TLC analysis | Partial deacetylation of the compound. | 1. Confirm the identity of the additional spots by comparing with a reference standard of Laminaribiose (if available). 2. Review your storage and handling procedures to identify potential sources of moisture or contamination. 3. Purification of the material may be necessary if the impurities are interfering with your application. |
Data on Stability
The following table provides representative data on the stability of this compound under different storage conditions. This data is based on accelerated stability studies of acetylated carbohydrates and illustrates the expected trends.
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, desiccated | 24 months | >99% | White crystalline powder |
| 4°C, desiccated | 12 months | 95-98% | White crystalline powder |
| 25°C, ambient humidity | 6 months | 80-90% | May show slight clumping |
| 40°C, 75% Relative Humidity | 3 months | <70% | Significant clumping/stickiness |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a rapid method to assess the purity of this compound and detect the presence of more polar degradation products.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
This compound sample
-
Developing solvent system (e.g., Ethyl acetate/Hexane, 1:1 v/v)
-
Visualization reagent (e.g., p-anisaldehyde stain or potassium permanganate (B83412) stain)
-
Heating device (heat gun or oven)
Procedure:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Spot the solution onto the baseline of a TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the solvent system.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly.
-
Visualize the spots by dipping the plate in the staining solution and then heating it until the spots appear.
-
Pristine this compound should appear as a single, well-defined spot. The presence of additional spots at lower Rf values indicates degradation.
Protocol 2: Moisture Content Determination (Loss on Drying)
This protocol determines the percentage of water in a sample of this compound.
Materials:
-
Analytical balance
-
Drying oven
-
Desiccator
-
Weighing bottle
Procedure:
-
Pre-dry a clean, empty weighing bottle in an oven at 105°C for 30 minutes.
-
Cool the weighing bottle in a desiccator and then weigh it accurately (W1).
-
Accurately weigh approximately 1 gram of the this compound sample into the weighing bottle (W2).
-
Place the weighing bottle with the sample (uncovered) in a drying oven at 105°C for 2 hours.
-
After 2 hours, cap the weighing bottle, remove it from the oven, and place it in a desiccator to cool to room temperature.
-
Weigh the bottle with the dried sample (W3).
-
Calculate the percentage of moisture content using the following formula: % Moisture = [(W2 - W3) / (W2 - W1)] * 100
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Chemical degradation pathways of this compound.
References
- 1. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. vitaquest.com [vitaquest.com]
- 10. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 11. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
- 12. Location and quantitation of the sites of O-acetylation on the capsular polysaccharide from Streptococcus pneumoniae type 9V by 1H-n.m.r. spectroscopy: comparison with type 9A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Laminaribiose
Welcome to the technical support center for the large-scale synthesis of laminaribiose (B1201645). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and enzymatic synthesis of this valuable disaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of laminaribiose?
A1: The two primary methods for large-scale synthesis are chemical synthesis and enzymatic synthesis. Chemical methods often involve the coupling of protected glucose derivatives, while enzymatic methods utilize a cascade of enzymes to build the laminaribiose molecule from simpler sugars like glucose, sucrose, or starch.[1][2][3]
Q2: What are the main challenges associated with chemical synthesis?
A2: Chemical synthesis of laminaribiose on a large scale is often hampered by several challenges. These include the need for extensive use of protecting groups to ensure regioselectivity, which involves multiple reaction steps of protection and deprotection.[2][4][5] Other significant issues include harsh reaction conditions, the formation of undesired side products (such as gentiobiose), tedious purification processes, and often a low overall yield.[2][6]
Q3: What are the key difficulties in enzymatic synthesis?
A3: While often considered a "greener" alternative, enzymatic synthesis has its own set of challenges. A primary concern is the stability of the enzymes, particularly the thermolability of key enzymes like laminaribiose phosphorylase.[7] The process typically requires a multi-enzyme cascade, and optimizing the reaction conditions for all enzymes to work in concert can be complex.[2][8] Furthermore, substrate or product inhibition can decrease reaction rates, and the purification of laminaribiose from a mixture containing residual substrates, byproducts, and enzymes can be challenging.[9][10]
Q4: Is it possible to produce laminaribiose on a kilogram scale?
A4: Yes, kilogram-scale synthesis of laminaribiose has been successfully demonstrated using chemical synthesis methods.[1][6] Enzymatic methods are also being developed and optimized for industrial-scale production, with studies showing high yields from starting materials like starch.[7]
Troubleshooting Guide: Chemical Synthesis
This guide addresses specific issues that may be encountered during the chemical synthesis of laminaribiose, particularly using methods like the Koenigs-Knorr reaction or Lewis acid-catalyzed glycosylations.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of laminaribiose | 1. Inactive Catalyst: Lewis acid catalysts are sensitive to moisture.[1] 2. Poor Donor Activation: The chosen Lewis acid may not be strong enough for the glycosyl donor.[1] 3. Side Reactions: Formation of stable byproducts such as orthoesters can consume the starting materials.[3] | 1. Ensure strictly anhydrous conditions by using freshly dried solvents and reagents and performing the reaction under an inert atmosphere (e.g., argon). The use of molecular sieves can also help.[1] 2. Consider using a stronger Lewis acid or a different promoter system. For some donors, a co-promoter like N-iodosuccinimide (NIS) may be necessary.[1] 3. Modify reaction conditions (e.g., temperature, solvent) to disfavor the formation of side products. The use of additives like iodine can sometimes improve yields in Koenigs-Knorr type reactions.[3] |
| Formation of multiple disaccharide isomers (e.g., gentiobiose) | Lack of Stereocontrol: The protecting group at the C2 position of the glycosyl donor may not be providing adequate anchimeric assistance. Ethers (e.g., benzyl) offer less assistance than esters (e.g., acetyl, benzoyl).[11] | Use a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor to favor the formation of the desired 1,2-trans glycosidic bond, which corresponds to the β-linkage in laminaribiose. |
| Difficult purification of the final product | Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and deprotected intermediates complicates purification.[10] | Employ advanced chromatographic techniques such as reversed-phase HPLC or simulated moving bed chromatography. Recrystallization can also be effective if a suitable solvent system is found.[6][7] |
Troubleshooting Guide: Enzymatic Synthesis
This section provides solutions to common problems encountered during the enzymatic synthesis of laminaribiose.
| Problem | Potential Cause | Recommended Solution |
| Low Laminaribiose Yield | 1. Sub-optimal Reaction Conditions: The pH, temperature, or concentration of co-factors (e.g., phosphate) may not be optimal for the enzyme cascade.[2] 2. Enzyme Instability: One or more enzymes in the cascade may be unstable under the reaction conditions, leading to a loss of activity over time.[7] | 1. Systematically optimize reaction parameters for the multi-enzyme system. This includes buffer composition, pH, temperature, and the concentration of essential ions like phosphate (B84403).[2] 2. Utilize enzymes from thermophilic organisms or employ protein engineering to enhance the thermostability of key enzymes like laminaribiose phosphorylase.[7][12] Immobilization of enzymes can also improve their stability and allow for reuse.[5][13] |
| Reaction stops before completion | Substrate or Product Inhibition: High concentrations of the starting materials (e.g., glucose) or the product (laminaribiose) can inhibit the activity of the enzymes in the cascade.[4][9] | 1. Implement a fed-batch or continuous process to maintain substrate concentrations below the inhibitory threshold.[10] 2. Employ in situ product removal techniques, such as adsorption onto zeolites, to continuously remove laminaribiose from the reaction mixture and drive the reaction forward.[14] |
| Difficulties in Downstream Processing and Purification | Complex Mixture of Sugars: The final reaction mixture contains residual substrates (glucose, maltodextrin (B1146171), etc.), the desired product (laminaribiose), and potentially other disaccharides. | Utilize chromatographic methods for separation. Ion exchange chromatography can be used to separate saccharides based on their charge, while techniques like reversed-phase chromatography with phenyl hexyl supports are suitable for separating disaccharides.[6][7] Nanofiltration has also been shown to be effective in removing monosaccharides.[15] |
Experimental Protocols
Enzymatic Synthesis of Laminaribiose from Maltodextrin and Glucose
This protocol is based on an in vitro multi-enzyme system.[2][12]
1. Materials:
-
Maltodextrin
-
D-Glucose
-
HEPES buffer (100 mM, pH 7.0)
-
Magnesium Chloride (MgCl₂)
-
Inorganic phosphate
-
Isoamylase (IA)
-
α-glucan phosphorylase (αGP)
-
Laminaribiose phosphorylase (LBP)
-
4-α-glucanotransferase (4GT)
2. Optimized Reaction Conditions: A study optimized the conditions for this enzymatic system.[2] The following table summarizes the optimized concentrations and enzyme loadings for a reaction producing 51 mM laminaribiose from 10 g/L maltodextrin.
| Parameter | Optimized Value |
| Maltodextrin | 10 g/L |
| D-Glucose | 90 mM |
| Inorganic Phosphate | 10 mM |
| MgCl₂ | 5 mM |
| α-glucan phosphorylase (αGP) | 2 U/mL |
| Laminaribiose phosphorylase (LBP) | 2 U/mL |
| Temperature | 50 °C |
| pH (HEPES buffer) | 7.0 |
| Reaction Time | 24 hours |
3. Procedure:
-
Prepare a reaction mixture containing HEPES buffer, maltodextrin, D-glucose, MgCl₂, and inorganic phosphate at the concentrations specified in the table.
-
Add the enzymes (IA, αGP, LBP, and 4GT) to the reaction mixture. The amounts of αGP and LBP are specified, while IA and 4GT are used to process the maltodextrin and recycle byproducts.[2][3]
-
Incubate the reaction at 50 °C for 24 hours.
-
Monitor the formation of laminaribiose using techniques such as High-Performance Liquid Chromatography (HPLC).[2]
Visualizations
Enzymatic Synthesis Workflow
The following diagram illustrates the multi-enzyme cascade for the synthesis of laminaribiose from starch/maltodextrin and glucose.
Caption: Multi-enzyme cascade for laminaribiose synthesis.
Logical Troubleshooting Flow for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in laminaribiose synthesis.
Caption: Troubleshooting workflow for low laminaribiose yield.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2003085139A1 - Purification of pure disaccharide solution - Google Patents [patents.google.com]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 12. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemtry.in [chemtry.in]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Peracetylated Disaccharides: Properties and Biological Activities
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of four common peracetylated disaccharides: peracetylated sucrose, peracetylated lactose (B1674315), peracetylated maltose (B56501), and peracetylated cellobiose (B7769950). Acetylation of disaccharides, a process that replaces the hydroxyl groups with acetyl groups, significantly alters their physicochemical properties and can impart novel biological activities. This transformation enhances their solubility in organic solvents, making them valuable intermediates in organic synthesis and potential candidates for various applications in drug development and material science.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to aid researchers in selecting and utilizing these compounds for their specific needs.
Physicochemical Properties: A Tabular Comparison
The acetylation of all hydroxyl groups on a disaccharide, known as peracetylation, leads to a significant change in physical properties such as melting point, optical rotation, and solubility. These properties are crucial for their handling, purification, and application in various chemical and biological systems. The following table summarizes the key physicochemical properties of the peracetylated forms of sucrose, lactose, maltose, and cellobiose.
| Property | Peracetylated Sucrose (Octa-O-acetyl-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) | Peracetylated Lactose (Octa-O-acetyl-β-D-galactopyranosyl-(1→4)-D-glucopyranose) | Peracetylated Maltose (Octa-O-acetyl-α-D-glucopyranosyl-(1→4)-D-glucopyranose) | Peracetylated Cellobiose (Octa-O-acetyl-β-D-glucopyranosyl-(1→4)-D-glucopyranose) |
| Molecular Formula | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ |
| Molecular Weight ( g/mol ) | 678.59 | 678.59 | 678.59 | 678.59 |
| Melting Point (°C) | 82-85[2] | 75-78[3] | ~125 (β-anomer) | 222-223 (β-anomer) |
| Specific Optical Rotation ([α]D) | +59° (c=2.5, ethanol)[2] | -4.5° (c=1, chloroform) | +63.3° (chloroform) | +42.4° (chloroform) |
| Solubility | Soluble in ethanol, diethyl ether, acetone, benzene, chloroform, toluene; slightly soluble in water.[4] | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol, methanol.[5] | Soluble in many organic solvents.[1] | Soluble in nonpolar organic solvents.[6] |
Biological Activity: A Focus on Enzyme Inhibition
Peracetylated disaccharides have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. A key area of interest is their potential to inhibit carbohydrate-processing enzymes, such as α-glucosidase, which is a therapeutic target for type 2 diabetes.
While comprehensive comparative studies are limited, individual reports suggest that the specific stereochemistry of the disaccharide backbone influences the inhibitory potential of its peracetylated form. For instance, lactose derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like α-amylase and α-glucosidase.[7] The peracetylation can alter the binding affinity of the sugar molecule to the active site of an enzyme.
It has been observed that cellobiose, a product of cellulose (B213188) hydrolysis, can inhibit cellulase (B1617823) activity, and this inhibition is a significant factor in the efficiency of biomass conversion.[2][8] The acetylated form, peracetylated cellobiose, due to its altered solubility and structure, may interact differently with such enzymes. Similarly, the inactivation of maltose permease in yeast is triggered by glucose, highlighting the intricate regulatory roles of carbohydrates in biological systems.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparative analysis of peracetylated disaccharides.
Synthesis and Purification of Peracetylated Disaccharides
A general and efficient method for the peracetylation of disaccharides involves the use of acetic anhydride (B1165640) with a catalyst. The following protocol is a representative example.
General Procedure for Peracetylation:
-
Dissolution: Dissolve the disaccharide (e.g., sucrose, lactose, maltose, or cellobiose) in a suitable solvent, such as pyridine (B92270) or a mixture of acetic anhydride and a catalyst like sodium acetate (B1210297) or iodine.[13]
-
Acetylation: Add acetic anhydride to the solution. The reaction is often carried out at room temperature or with gentle heating.[13] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into ice-water to quench the excess acetic anhydride. The peracetylated product, being insoluble in water, will precipitate out.
-
Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel.[1][13]
Figure 1. General workflow for the synthesis and purification of peracetylated disaccharides.
Determination of Physicochemical Properties
Melting Point Determination:
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.
-
Sample Preparation: A small amount of the dry, powdered peracetylated disaccharide is packed into a capillary tube.[6][14]
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.[15][16] For accuracy, a slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactose octaacetate | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the glucose-induced inactivation of maltose permease in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Signals Trigger Glucose-Induced Inactivation of Maltose Permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. SSERC | Melting point determination [sserc.org.uk]
Validating the Purity of Synthetic Laminaribiose Octaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in the biological activities of oligosaccharides has led to a demand for highly pure synthetic compounds like Laminaribiose (B1201645) octaacetate. As a fully acetylated form of laminaribiose, a disaccharide of glucose, its purity is paramount for reliable downstream applications in drug development and biological research. This guide provides a comparative overview of analytical techniques for validating the purity of synthetic Laminaribiose octaacetate, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Analytical Techniques
Several analytical methods can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, impurity identification, or high-throughput screening. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Quantitative purity assessment based on peak area percentage. | Robust, reproducible, and widely available. | Requires a chromophore for sensitive detection. May not resolve all co-eluting impurities. | >98% |
| ¹H NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Chemical shifts are sensitive to the molecular structure. | Structural confirmation and quantitative purity assessment against a certified internal standard. | Provides detailed structural information, can detect and quantify a wide range of impurities without the need for reference standards for every impurity. | Lower sensitivity compared to HPLC, requires a relatively pure sample for accurate quantification. | >98% |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification of impurities based on their mass-to-charge ratio. | Highly sensitive and specific for impurity identification. | Quantitative analysis can be more complex than HPLC-UV. | >99% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound, providing quantitative purity data.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
This compound reference standard
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample and reference standard in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and reference standard solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The retention time of the sample should match that of the reference standard.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity against a certified internal standard and offers structural confirmation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of CDCl₃.
-
NMR Acquisition:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans (ns): 16
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., anomeric protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS is a powerful tool for identifying potential impurities from the synthesis of this compound.
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in acetonitrile/water (1:1).
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate potential impurities, for example, 30-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Identify potential impurities by their mass-to-charge ratios. Common impurities in synthetic this compound may include:
-
Partially acetylated laminaribiose species.
-
Isomers formed during synthesis (e.g., gentiobiose octaacetate).
-
Residual starting materials or reagents.
-
Visualizing the Workflow and Relationships
To provide a clear understanding of the processes involved in validating the purity of synthetic this compound, the following diagrams have been generated.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Relationship between analytical techniques and the information they provide for this compound.
By employing a combination of these robust analytical techniques, researchers can confidently validate the purity of their synthetic this compound, ensuring the integrity and reliability of their scientific findings.
A Comparative Guide to the Synthesis of β-(1→3)-Linked Disaccharides
The precise synthesis of β-(1→3)-linked disaccharides is a critical endeavor for researchers in glycobiology, immunology, and drug development. These specific glycosidic linkages are integral components of various biologically active molecules, including β-glucans found in fungal and plant cell walls, and certain cancer-associated antigens. The choice of synthetic methodology can significantly impact the yield, purity, and scalability of the desired disaccharide. This guide provides a comparative overview of prominent chemical and enzymatic methods for the synthesis of β-(1→3)-linked disaccharides, supported by experimental data and detailed protocols.
Quantitative Comparison of Synthesis Methods
The efficiency of synthesizing β-(1→3)-linked disaccharides varies considerably between different chemical and enzymatic approaches. The following table summarizes key quantitative data from published literature to facilitate a direct comparison of these methods.
| Synthesis Method | Disaccharide Type | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | Key Catalyst/Enzyme | Reference |
| Chemical Synthesis | ||||||
| Convergent Strategy | β-(1→3)-Galactobiose Octaacetate | Laminaribiose Octaacetate derivative | N/A (intramolecular rearrangement) | >30 | N/A (multi-step synthesis) | [1] |
| One-Pot Glycosylation | β-(1→3)-Xylooligosaccharides | Perbenzoylated xylosyl α/β imidate mixture | Allyl α-D-xylopyranoside derivative | High | N/A (specific promoters not detailed in abstract) | [2] |
| Linear Synthesis | β-(1→3)-Glucans | Glycosyl chloride intermediate | Glucose monosaccharide building block | N/A | N/A (general strategy described) | [3] |
| Enzymatic Synthesis | ||||||
| One-Pot Two-Enzyme System | Galβ1–3GalNAcα1-O-Ser/Thr (T-antigens) | Galactose, ATP | GalNAcα1-O-Ser / GalNAcα1-O-Thr | 91-92 | GalK and BiGalHexNAcP | [4] |
| One-Pot Two-Enzyme System | Galβ1–3GlcNAc / Galβ1–3GalNAc derivatives | Galactose, ATP | GlcNAc/GalNAc and derivatives | 84-96 | GalK and BiGalHexNAcP | [4] |
| Transglycosylation | Galactooligosaccharides (GOS) with β(1→3) links | Lactose | Lactose (acts as both donor and acceptor) | 27 | β-Galactosidase from Bifidobacterium bifidum | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are representative protocols for both a chemical and an enzymatic approach to synthesizing β-(1→3)-linked disaccharides.
Chemical Synthesis: Multi-step Synthesis of β-(1→3)-Linked Galactobiose Octaacetate from this compound
This method, adapted from the work of Kováč et al., outlines a 6-step reaction sequence to achieve the target disaccharide.[1]
Step 1: Benzylidenation of this compound
-
This compound is converted to its 4,6:4',6'-di-O-benzylidene derivative.
Step 2: Regioselective Reductive Ring Opening
-
The di-O-benzylidene derivative undergoes regioselective reductive ring opening to form a diol.
Step 3: Sulfonylation
-
The diol is converted to the corresponding ditriflate or dimesylate.
Step 4: SN2 Displacement
-
The sulfonylated derivative undergoes SN2 displacement with a benzoate (B1203000) or thiolacetate anion to yield the β-(1→3)-linked Gal-Gal disaccharide derivative.
Step 5 & 6: Deprotection and Acetylation
-
Removal of the protecting groups followed by acetylation yields the final product, β-(1→3)-linked galactobiose octaacetate.
Enzymatic Synthesis: One-Pot Two-Enzyme Synthesis of β1–3-Linked Galactosides
This highly efficient chemoenzymatic method utilizes a galactokinase (GalK) and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP).[4]
Reaction Mixture Preparation:
-
A typical reaction mixture contains Galactose (Gal), ATP, and an N-acetyl-hexosamine (HexNAc) derivative as the acceptor substrate.
-
The reaction is buffered, and the optimal pH for BiGalHexNAcP activity is between 5.0 and 6.5.[4]
Enzymatic Reaction:
-
E. coli K-12 galactokinase (GalK) catalyzes the phosphorylation of galactose in the presence of ATP.
-
Bifidobacterium infantis D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) then transfers the galactose moiety to the acceptor HexNAc derivative, forming the β1–3 linkage.
-
The reaction is typically carried out at 37°C for 48 hours.[4]
Product Purification:
-
The desired disaccharide product is purified using a combination of size-exclusion chromatography and silica (B1680970) gel chromatography.[4]
Visualizing the Synthesis Workflows
To better understand the logical flow of these synthetic approaches, the following diagrams illustrate the generalized pathways for both chemical and enzymatic synthesis of β-(1→3)-linked disaccharides.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient and practical synthesis of beta-(1 --> 3)-linked xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road to Structurally Defined β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Galactooligosaccharides Containing β(1→3) Linkages with β-Galactosidase from Bifidobacterium bifidum (Saphera) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Laminaribiose Octaacetate and Other Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of laminaribiose (B1201645) octaacetate and other selected oligosaccharides. Due to the limited availability of direct quantitative data for the acetylated forms of these sugars, this document primarily focuses on the biological activities of their unacetylated parent compounds: laminaribiose, cellobiose, gentiobiose, trehalose, and sucrose. The potential influence of acetylation on these activities is also discussed.
Executive Summary
Oligosaccharides are emerging as significant bioactive molecules with a wide range of potential therapeutic applications. This guide delves into the antioxidant, anti-inflammatory, and cytotoxic properties of laminaribiose and compares them with other common disaccharides. While data on the fully acetylated derivative, laminaribiose octaacetate, is sparse, studies on related acetylated polysaccharides suggest that acetylation can enhance bioavailability and biological activity. The information presented herein is intended to guide further research and drug development efforts in the field of carbohydrate-based therapeutics.
Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of the selected oligosaccharides. It is important to note that the experimental conditions under which these data were obtained may vary between studies.
Antioxidant Activity
The antioxidant potential of oligosaccharides is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.
| Oligosaccharide | Assay | IC50 Value (µg/mL) | Reference |
| Laminarioligosaccharides | DPPH | 15.7 | [1] |
| (including Laminaribiose) | ABTS | 28.4 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of oligosaccharides can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Oligosaccharide | Cell Line | Effect | Concentration | Reference |
| Trehalose | RAW 264.7 | Reduced NO production | Not specified | [2] |
| Trehalose | Mouse peritoneal macrophages | Suppressed LPS-induced IL-1β and TNF-α production | Not specified | [3] |
Note: Quantitative IC50 values for the anti-inflammatory activity of laminaribiose, cellobiose, and gentiobiose are not well-documented in publicly available literature.
Cytotoxic Activity
The cytotoxic or anti-cancer activity of oligosaccharides is typically evaluated by their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a common method used to determine the IC50 value, which represents the concentration of a compound that inhibits cell growth by 50%.
| Oligosaccharide/Polysaccharide | Cell Line | IC50 Value (µg/mL) | Reference |
| Laminarin | HT-29 (Human colon cancer) | 57 ± 1.2 | [4][5][6] |
| Laminarin | Vero (Normal kidney cells) | 123.54 ± 0.8 (non-cytotoxic) | [4] |
| Trehalose Liposomes | MDA-MB-453 (Human breast cancer) | Lower than control liposomes | |
| Sucrose | DLD-1 & SW480 (Human colon cancer) | Growth inhibition at 10% concentration |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test oligosaccharide in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.
-
Include a control with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test oligosaccharide for a specified period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, excluding a negative control group.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-induced reduction in NO levels.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test oligosaccharide for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Signaling Pathway Modulation
Oligosaccharides can exert their biological effects by modulating intracellular signaling pathways. The NF-κB and MAPK pathways are key regulators of inflammation and cell proliferation.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines. Some oligosaccharides, such as trehalose, have been shown to inhibit the degradation of IκBα, a key inhibitor of NF-κB, thereby suppressing the inflammatory cascade[3].
Caption: NF-κB signaling pathway and the inhibitory effect of Trehalose.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Laminarin, a polymer of laminaribiose, has been shown to activate the p38 MAPK pathway in an AMPK-dependent manner, which is linked to increased glucose uptake in muscle cells[7].
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose Inhibits Inflammatory Responses through Mitochondrial Reprogramming in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose inhibits inflammatory cytokine production by protecting IkappaB-alpha reduction in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anticancer potential of laminarin and fucoidan from Brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anticancer potential of laminarin and fucoidan from Brown seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structural comparison between Laminaribiose octaacetate and maltose octaacetate
A detailed comparison of two structurally similar yet conformationally distinct disaccharide octaacetates, providing key data for researchers in carbohydrate chemistry and drug development.
Laminaribiose (B1201645) octaacetate and maltose (B56501) octaacetate are peracetylated derivatives of the disaccharides laminaribiose and maltose, respectively. While they share the same molecular formula (C₂₈H₃₈O₁₉) and molecular weight (678.59 g/mol ), their distinct glycosidic linkages impart unique three-dimensional structures and properties. This guide provides a comprehensive structural comparison of these two molecules, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Structural Differences
The fundamental difference between laminaribiose octaacetate and maltose octaacetate lies in the glycosidic bond connecting the two glucose units. This compound possesses a β-(1→3) glycosidic bond , while maltose octaacetate is characterized by an α-(1→4) glycosidic bond . This variation in linkage significantly influences the overall conformation and spatial arrangement of the molecules.
Comparative Physicochemical and Structural Data
The following table summarizes key physicochemical and structural parameters for this compound and maltose octaacetate, derived from experimental studies.
| Property | This compound | Maltose Octaacetate |
| Systematic Name | 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-D-glucopyranose[1] | 4-O-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl)-β-D-glucopyranose 1,2,3,6-tetraacetate[2] |
| Molecular Formula | C₂₈H₃₈O₁₉[1] | C₂₈H₃₈O₁₉[2][3] |
| Molecular Weight | 678.59 g/mol [1] | 678.59 g/mol [2][3] |
| Glycosidic Linkage | β-(1→3) | α-(1→4) |
| CAS Number | 22551-65-1[1] | 22352-19-8[2] |
Experimental Data and Protocols
X-ray Crystallography
X-ray crystallography provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and torsional angles that define the molecular conformation.
Quantitative Crystallographic Data
| Parameter | This compound | Maltose Octaacetate |
| Glycosidic Bond Length (C1-O) | Data not available in search results | Data not available in search results |
| Glycosidic Bond Angle (C1-O-C'x) | Data not available in search results | Data not available in search results |
| Torsional Angle (Φ) | Data not available in search results | Data not available in search results |
| Torsional Angle (Ψ) | Data not available in search results | Data not available in search results |
Note: Specific numerical values for bond lengths, angles, and torsion angles of the glycosidic linkage were not available in the provided search results. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for detailed crystallographic information.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the structural determination of disaccharide octaacetates is as follows:
-
Crystallization: Single crystals are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. Data are typically collected at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Deposition: The final atomic coordinates and structure factors are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing valuable information about the connectivity and stereochemistry of the glycosidic linkage.
Comparative NMR Data
| Nucleus | This compound (Predicted) | Maltose Octaacetate (Observed) |
| Anomeric Proton (H-1) | ~4.5-4.7 ppm (d) | ~5.3-5.5 ppm (d) |
| Anomeric Carbon (C-1) | ~100-102 ppm | ~95-97 ppm |
| C-3 (linked) | ~80-82 ppm | ~70-72 ppm |
| C-4' (linked) | ~70-72 ppm | ~77-79 ppm |
Note: The chemical shift values for this compound are predicted based on the β-(1→3) linkage and general trends in carbohydrate NMR. The values for Maltose Octaacetate are based on typical observed ranges. Specific, directly comparable experimental data was not available in the search results. The solvent used can influence the exact chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of the disaccharide octaacetate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard. The coupling constants and integration values are determined from the ¹H NMR spectrum. The 2D spectra are used to assign the chemical shifts of all protons and carbons in the molecule.
Structural Visualization
The following diagrams, generated using the DOT language, illustrate the key structural differences between this compound and Maltose octaacetate.
Caption: Molecular connectivity of this compound highlighting the β-(1→3) glycosidic linkage.
Caption: Molecular connectivity of Maltose octaacetate highlighting the α-(1→4) glycosidic linkage.
Conclusion
The seemingly subtle difference in the glycosidic linkage between this compound (β-1→3) and maltose octaacetate (α-1→4) results in distinct three-dimensional structures. This structural divergence is expected to influence their physical, chemical, and biological properties, including their solubility, crystal packing, and interactions with enzymes and receptors. The experimental data and protocols presented in this guide provide a foundation for researchers to further investigate and exploit the unique characteristics of these two important disaccharide derivatives. For definitive structural parameters, direct experimental analysis using the outlined protocols is recommended.
References
Navigating the Impact of Acetylation on Enzyme Specificity: A Comparative Guide to Laminaribiose and Laminaribiose Octaacetate Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a comparative analysis of enzymatic cross-reactivity with laminaribiose (B1201645) versus its peracetylated derivative, laminaribiose octaacetate. While direct enzymatic studies on this compound are scarce, this guide synthesizes established principles of enzyme-carbohydrate interactions and data from related acetylated compounds to provide a predictive framework for its biological activity.
The introduction of acetyl groups to a carbohydrate can dramatically alter its chemical properties and, consequently, its recognition and processing by enzymes. Laminaribiose, a disaccharide of glucose linked by a β-1,3 glycosidic bond, is a known substrate for various glycoside hydrolases. In contrast, its fully acetylated form, this compound, is expected to exhibit profoundly different enzymatic interactions. This is primarily because the bulky and hydrophobic acetyl groups can sterically hinder the substrate from fitting into the active site of enzymes that recognize the unmodified sugar. Furthermore, the acetyl groups mask the hydroxyl moieties that are crucial for forming hydrogen bonds, which are essential for substrate binding and catalysis in many glycoside hydrolases.
Comparative Analysis of Enzymatic Activity
Generally, glycoside hydrolases that are active on laminaribiose are not expected to show significant activity towards this compound. The acetylation of the hydroxyl groups prevents the necessary interactions for enzymatic hydrolysis of the glycosidic bond.
Conversely, a class of enzymes known as carbohydrate esterases (CEs) are specialized in removing acetyl groups from saccharides.[1][2] These enzymes could potentially interact with this compound, initiating its deacetylation. The efficiency of this process would depend on the specific carbohydrate esterase, as they exhibit varied substrate specificities.[1] Studies on other peracetylated sugars, such as cellobiose (B7769950) octaacetate, have shown that enzymatic deacetylation is possible, though often less efficient compared to substrates with a lower degree of acetylation.[3]
Below is a summary of the expected enzymatic reactivity with laminaribiose and this compound.
| Substrate | Primary Interacting Enzyme Class | Expected Interaction | Rationale |
| Laminaribiose | Glycoside Hydrolases (e.g., β-glucosidases, laminarinases) | Hydrolysis of the β-1,3 glycosidic bond | The enzyme's active site recognizes the specific shape and hydroxyl group arrangement of laminaribiose. |
| This compound | Carbohydrate Esterases (CEs) | Potential deacetylation (removal of acetyl groups) | CEs are specialized in hydrolyzing ester linkages on carbohydrates.[1][2] |
| This compound | Glycoside Hydrolases | No significant interaction/hydrolysis | Acetyl groups block the hydroxyl groups required for binding and catalysis and cause steric hindrance.[4] |
Potential Cross-Reactivity of Carbohydrate Esterases
While glycoside hydrolases are unlikely to process this compound, certain carbohydrate esterases might exhibit activity. These enzymes are classified into several families in the Carbohydrate-Active enZymes (CAZy) database.[1] Their primary role in nature is to deacetylate plant polysaccharides like xylan (B1165943) and pectin (B1162225), making the polysaccharide backbone accessible to glycoside hydrolases.[2]
The table below lists examples of enzyme families that could potentially interact with this compound, based on their known activities with other acetylated carbohydrates.
| Enzyme/Enzyme Family | Source Organism Example | Known Substrates | Potential for this compound Interaction |
| Acetyl Xylan Esterases (AcXEs) | Various fungi and bacteria | Acetylated xylan, xylo-oligosaccharides[1] | High: These enzymes are known to act on acetylated sugars. |
| Cellulose (B213188) Acetate (B1210297) Esterases | Neisseria sicca | Cellulose acetate, acetylated methyl glycosides[5] | High: Demonstrated activity on highly acetylated small molecules.[5] |
| Pectin Acetylesterases | Plants and microorganisms | Pectin | Moderate: Specificity for pectin may limit activity on other acetylated sugars. |
| Chitin Deacetylases | Fungi and insects | Chitin/Chitosan | Low: Primarily act on N-acetyl groups of glucosamine (B1671600) residues. |
Experimental Protocols
To empirically determine the cross-reactivity of enzymes with this compound, the following experimental protocols can be adapted.
Enzyme Assay for Glycoside Hydrolase Activity
This protocol is designed to test for the hydrolysis of the glycosidic bond in laminaribiose or this compound.
-
Substrate Preparation: Prepare stock solutions of laminaribiose and this compound in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). Due to the hydrophobicity of this compound, a co-solvent such as DMSO may be required.
-
Enzyme Solution: Prepare a solution of the glycoside hydrolase to be tested in the same buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the substrate solution and the enzyme solution. A typical reaction mixture might contain 1 mM substrate and 1 µM enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for various time points (e.g., 0, 10, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Analysis: Analyze the reaction products for the release of glucose (from laminaribiose) or mono/di-acetylated glucose (from this compound) using methods such as High-Performance Liquid Chromatography (HPLC) or a glucose oxidase assay for laminaribiose.
Enzyme Assay for Carbohydrate Esterase Activity
This protocol is designed to detect the deacetylation of this compound.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable buffer, potentially with a co-solvent.
-
Enzyme Solution: Prepare a solution of the carbohydrate esterase to be tested in the same buffer.
-
Reaction Mixture: Combine the substrate and enzyme solutions.
-
Incubation: Incubate at the enzyme's optimal temperature for various time points.
-
Reaction Termination: Stop the reaction, for example, by adding a denaturing agent like a strong acid or by heat inactivation.
-
Analysis: Measure the release of acetic acid using a commercially available acetic acid detection kit or by HPLC. The remaining acetylated laminaribiose species can also be analyzed by HPLC or mass spectrometry.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for testing enzyme cross-reactivity.
Caption: Hypothetical pathway for the enzymatic processing of this compound.
References
- 1. Understanding the structural and functional properties of carbohydrate esterases with a special focus on hemicellulose deacetylating acetyl xylan esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial carbohydrate esterases deacetylating plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Systems for Cellulose Acetate Degradation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laminaribiose Octaacetate in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle Laminaribiose (B1201645) Octaacetate with appropriate personal protective equipment (PPE). This minimizes the risk of inhalation, ingestion, or skin contact.
| Personal Protective Equipment (PPE) for Handling Laminaribiose Octaacetate |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Skin and Body Protection |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
After skin contact: Wash with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes.
-
After ingestion: Rinse mouth with water. Do not induce vomiting.
Step-by-Step Disposal Protocol
As this compound is not classified as a hazardous substance, it can be managed as non-hazardous solid chemical waste. However, it is crucial to adhere to institutional and local regulations.
-
Waste Identification and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials.
-
If it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of accordingly.
-
-
Packaging and Labeling:
-
Place the solid this compound waste in a securely sealed, chemically compatible container.
-
Label the container clearly as "this compound" and "Non-Hazardous Waste."
-
-
Institutional Protocol Verification:
-
Consult your institution's Environmental Health and Safety (EHS) department or refer to the laboratory's standard operating procedures for the disposal of non-hazardous chemical waste.[1][2]
-
Some institutions may have specific collection points or require documentation for all chemical waste, regardless of its hazard classification.
-
-
Final Disposal:
-
Following institutional guidelines, the sealed and labeled container of this compound should be taken directly to the designated collection area for non-hazardous solid waste.
-
Do not dispose of chemical waste in general laboratory trash bins that are handled by custodial staff.[3] This waste is typically destined for a sanitary landfill.[3]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
